tetranor-Misoprostol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C17H28O5 |
|---|---|
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
3-[(1R,2R,3R)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]propanoic acid |
InChI |
InChI=1S/C17H28O5/c1-3-4-9-17(2,22)10-5-6-12-13(7-8-16(20)21)15(19)11-14(12)18/h5-6,12-14,18,22H,3-4,7-11H2,1-2H3,(H,20,21)/b6-5+/t12-,13-,14-,17?/m1/s1 |
Clé InChI |
YFJARCYAVNJENL-UJBVHABQSA-N |
SMILES isomérique |
CCCCC(C)(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCC(=O)O)O)O |
SMILES canonique |
CCCCC(C)(CC=CC1C(CC(=O)C1CCC(=O)O)O)O |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structure of Tetranor-Misoprostol
This technical guide provides a comprehensive overview of the chemical structure, properties, and metabolic pathway of tetranor-Misoprostol, a significant metabolite of the synthetic prostaglandin (B15479496) E1 analog, Misoprostol (B33685). This document is intended for researchers, scientists, and professionals in the field of drug development and metabolism.
Chemical Structure and Identification
This compound is the de-esterified and subsequently chain-shortened metabolite of Misoprostol.[1][2] Its chemical identity is defined by the following identifiers:
-
IUPAC Name : 3-[(1R,2R,3R)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]propanoic acid[3]
-
Synonyms : 2,3,4,5-Tetranor-misoprostol Acid[3]
-
SMILES String : CCCCC(C)(O)C/C=C/--INVALID-LINK----INVALID-LINK--CC1=O[1]
-
InChI Key : YFJARCYAVNJENL-UJBVHABQSA-N[1]
The structure consists of a cyclopentanone (B42830) ring with two side chains, characteristic of prostanoids. The "tetranor" designation indicates the removal of four carbon atoms from the parent prostaglandin structure through metabolic processes.
Physicochemical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Weight | 312.4 g/mol | [1][3][4] |
| Purity | ≥95% | [1][4][5] |
| Formulation | A solution in acetonitrile | [1][4][5] |
| Solubility | DMF: 100 mg/mlDMSO: 50 mg/mlEthanol: 50 mg/mlPBS (pH 7.2): 1 mg/ml | [1] |
| Storage Temperature | -80°C | [1][5] |
| Stability | ≥ 2 years at -80°C | [1] |
Metabolic Pathway of Misoprostol to this compound
This compound is a metabolite of Misoprostol, formed through a series of metabolic reactions.[1][5][6][7] The initial and rapid step is the de-esterification of Misoprostol to its active form, Misoprostol free acid.[8][9] This is followed by further metabolism, including beta-oxidation of the alpha side chain, leading to the formation of the more polar this compound.[2][8] This metabolic conversion has been observed in various species, including rats, dogs, and monkeys.[1][5][6][7]
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analytical characterization of this compound are not extensively available in the public domain. The information presented in this guide is primarily sourced from chemical supplier datasheets and drug databases. These sources confirm that this compound is commercially available as a research chemical with a purity of ≥95%.[1][4][5] The characterization of this compound for commercial purposes typically involves standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) for purity assessment and Mass Spectrometry (MS) for identity confirmation. However, specific instrumental parameters and detailed methodologies are proprietary to the manufacturers.
Conclusion
This compound is a key metabolite in the biotransformation of Misoprostol. Its structure is characterized by a shortened carboxylic acid side chain, which increases its polarity. Understanding the structure and metabolic fate of Misoprostol is crucial for comprehending its pharmacokinetic and pharmacodynamic profile. While detailed experimental protocols for its characterization are not widely published, its availability as a certified reference material facilitates further research into its biological activity and analytical detection.
References
- 1. caymanchem.com [caymanchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. 2,3,4,5-Tetranor-misoprostol Acid | C17H28O5 | CID 168313033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Cayman Chemical [bioscience.co.uk]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. This compound - Applications - CAT N°: 22693 [bertin-bioreagent.com]
- 7. This compound, 50ΜG | Labscoop [labscoop.com]
- 8. Metabolism and pharmacokinetic studies of misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Misoprostol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Stability of Tetranor-Misoprostol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetranor-misoprostol is a principal and more polar metabolite of misoprostol (B33685), a synthetic analog of prostaglandin (B15479496) E1. Misoprostol is widely used for its gastric cytoprotective and uterotonic effects. Understanding the chemical properties and stability of its metabolites, such as this compound, is crucial for comprehending its pharmacokinetic profile, mechanism of action, and for the development of analytical methods for its detection and quantification in biological matrices. This technical guide provides a comprehensive overview of the known chemical properties and stability of this compound, including detailed experimental protocols and a visualization of its metabolic pathway.
Chemical Properties of this compound
The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and analysis.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₈O₅ | [1][2] |
| Molecular Weight | 312.4 g/mol | [1][2] |
| Formal Name | 3-((1R,2R,3R)-3-hydroxy-2-((E)-4-hydroxy-4-methyloct-1-en-1-yl)-5-oxocyclopentyl)propanoic acid | [1] |
| Solubility | - DMF: ~100 mg/mL- DMSO: ~50 mg/mL- Ethanol: ~50 mg/mL- PBS (pH 7.2): ~1 mg/mL | [1] |
| Physical Form | Typically supplied as a solution in acetonitrile (B52724). | [1] |
Stability Profile
This compound, as a prostaglandin metabolite, is expected to be sensitive to temperature, pH, and light. Proper storage is critical to maintain its integrity.
| Condition | Stability | Recommendations | Source |
| Long-term Storage | Stable for at least 2 years. | Store at -80°C. | [1][3] |
| Shipping | Stable under specified shipping conditions. | Shipped on dry ice. | [1] |
Detailed studies on the stability of this compound under various stress conditions (e.g., acidic, basic, oxidative, photolytic) and the characterization of its degradation products are not extensively reported in the available literature. However, studies on the parent compound, misoprostol, indicate that it is susceptible to degradation, particularly in the presence of moisture and at elevated temperatures. The degradation of misoprostol can lead to the formation of type A (dehydrated), type B, and 8-epi misoprostol.[4]
Experimental Protocols
Detailed experimental protocols for the determination of all physicochemical properties of this compound are not available. However, based on general laboratory practices for similar lipid compounds, the following methodologies can be adapted.
Determination of Melting Point (General Protocol for Lipid Compounds)
The melting point of a lipid compound can be determined using a standard melting point apparatus.
-
Sample Preparation: A small amount of the purified and dried this compound is packed into a capillary tube.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the substance begins to melt (onset) and the temperature at which it is completely liquid (clear point) are recorded. This range represents the melting point.[5][6][7][8]
Solubility Determination (General Protocol)
The solubility of this compound in various solvents can be determined using the shake-flask method.
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a shaker) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10][11][12]
Stability Indicating HPLC Method (General Protocol for Prostaglandins)
A stability-indicating HPLC method is crucial for assessing the stability of this compound and identifying its degradation products.
-
Chromatographic System: A reverse-phase HPLC system with a C18 column is commonly used for prostaglandin analysis.
-
Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol) is employed.
-
Detection: UV detection at a low wavelength (e.g., ~200-210 nm) is often used for prostaglandins (B1171923) as they may lack a strong chromophore.
-
Forced Degradation Studies: To validate the stability-indicating nature of the method, samples of this compound are subjected to stress conditions (e.g., acid, base, heat, light, oxidation). The method should be able to separate the intact drug from any degradation products formed.[13][14][15][16]
-
Analysis: The stressed samples are then analyzed using the developed HPLC method to monitor the degradation of this compound and the formation of any new peaks corresponding to degradation products.
Metabolic and Signaling Pathway
This compound is a metabolite of misoprostol. The metabolic pathway involves the de-esterification of misoprostol to its active free acid, which is then further metabolized. The following diagram illustrates the metabolic formation of this compound.
Metabolic pathway of misoprostol to this compound.
Misoprostol, as a prostaglandin E1 analog, exerts its effects by interacting with prostaglandin E (EP) receptors. There are four subtypes of EP receptors: EP1, EP2, EP3, and EP4, which are G-protein coupled receptors (GPCRs). While the specific interaction of this compound with these receptors is not well-documented, it is plausible that it retains some affinity for these receptors, contributing to the overall pharmacological effect. The general signaling pathway for EP receptor activation is depicted below.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 2,3,4,5-Tetranor-misoprostol Acid | C17H28O5 | CID 168313033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. Development and validation of a stability-indicating method, structural elucidation of new degradation products from misoprostol by LC-MS time-of-flight, and an ex vivo study of vaginal permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. pennwest.edu [pennwest.edu]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. thinksrs.com [thinksrs.com]
- 9. researchgate.net [researchgate.net]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 13. researchgate.net [researchgate.net]
- 14. Development and validation of LC methods for the separation of misoprostol related substances and diastereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. Analytical methodology to determine the potency and quality of misoprostol tablets | Semantic Scholar [semanticscholar.org]
The Biological Significance of Tetranor-Misoprostol Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Misoprostol (B33685), a synthetic prostaglandin (B15479496) E1 analog, is a widely utilized therapeutic agent for the prevention of NSAID-induced gastric ulcers and for various obstetrical and gynecological applications. Its clinical efficacy is primarily attributed to its rapid conversion to the active metabolite, misoprostol acid. Subsequent metabolic processes lead to the formation of several downstream metabolites, including tetranor-misoprostol. While the pharmacological actions of misoprostol and its primary active metabolite are well-documented, the biological significance of this compound remains largely uncharacterized in the scientific literature. This technical guide provides a comprehensive overview of the metabolic pathways leading to this compound formation, summarizes the known quantitative data, and presents detailed experimental protocols to facilitate further investigation into its potential biological activity. The guide also employs Graphviz diagrams to visually represent key metabolic and signaling pathways, offering a valuable resource for researchers in pharmacology, drug metabolism, and reproductive biology.
Introduction
Misoprostol exerts its physiological effects by acting as an agonist at prostaglandin E (EP) receptors, specifically EP1, EP2, EP3, and EP4. This interaction mediates a range of responses, including the inhibition of gastric acid secretion and the stimulation of uterine contractions. Following administration, misoprostol undergoes rapid de-esterification to form its biologically active free acid metabolite, misoprostol acid.[1][2] This active metabolite is then subject to further metabolism, primarily through beta-oxidation of the alpha side chain and omega-oxidation of the beta side chain, leading to the formation of dinor and tetranor metabolites.[1][3] this compound is recognized as a more polar, and generally considered inactive, metabolite that is primarily excreted in the urine.[1][2]
Despite its characterization as an inactive metabolite, the formation of this compound is a significant step in the clearance of misoprostol. Understanding the specifics of this metabolic pathway is crucial for a complete pharmacokinetic profile of the drug. Furthermore, while currently presumed to be inactive, a thorough investigation into its potential for residual or distinct biological activity is warranted to fully comprehend the pharmacological cascade of misoprostol. This guide aims to provide the necessary background and methodological framework for such an investigation.
Metabolic Pathway of Misoprostol
The metabolic cascade of misoprostol is a rapid and efficient process designed to convert the prodrug into its active form and subsequently into excretable, inactive metabolites.
Caption: Metabolic pathway of misoprostol.
Quantitative Data
Quantitative data regarding the pharmacokinetics of misoprostol and its primary active metabolite, misoprostol acid, are available. However, specific quantitative data for this compound, such as its plasma concentration and rate of formation, are not well-documented in publicly available literature. The following table summarizes key pharmacokinetic parameters of misoprostol and misoprostol acid.
| Parameter | Misoprostol | Misoprostol Acid | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~12 minutes (oral) | 34 +/- 17 minutes (oral) | [2][4] |
| Plasma Protein Binding | <90% | 81-89% | [2][3] |
| Elimination Half-life | Not detectable | 20-40 minutes | [5] |
| Primary Route of Elimination | - | Primarily as inactive metabolites in urine | [2] |
Biological Activity and Significance
Currently, this compound is generally considered to be an inactive metabolite.[2] This presumption is based on its structural modifications, which likely reduce its affinity for prostaglandin receptors. However, direct experimental evidence to confirm this lack of activity is scarce. The biological significance of its formation primarily lies in its role as a terminal metabolite in the clearance pathway of misoprostol.
To definitively determine the biological significance of this compound, further research is required to assess its binding affinity to the various EP receptor subtypes and to evaluate its functional activity in relevant in vitro and in vivo models.
Experimental Protocols
The following section provides detailed methodologies that can be adapted to study the formation and biological activity of this compound.
Quantification of this compound in Biological Samples
This protocol is adapted from established methods for the quantification of other tetranor prostaglandin metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7]
Objective: To quantify the concentration of this compound in plasma or urine.
Materials:
-
Biological sample (plasma or urine)
-
Deuterated this compound internal standard (requires custom synthesis)
-
Solid-phase extraction (SPE) cartridges (C18)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw biological samples on ice.
-
Spike samples with a known concentration of deuterated this compound internal standard.
-
Acidify the sample with formic acid to a pH of ~3.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to isolate the prostaglandin metabolites.
-
Wash the cartridge with a low-organic solvent mixture to remove interfering substances.
-
Elute the metabolites with a high-organic solvent (e.g., ethyl acetate (B1210297) or methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the LC mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Use a C18 reversed-phase column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Set the mass spectrometer to operate in negative ion mode.
-
Monitor the specific parent-to-daughter ion transitions for both this compound and its deuterated internal standard.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of a this compound analytical standard.
-
Calculate the concentration of this compound in the biological samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Caption: LC-MS/MS workflow for this compound.
In Vitro Prostaglandin Receptor Activity Assay
This protocol outlines a general method to assess the ability of this compound to activate prostaglandin E (EP) receptors, adapted from generic receptor-binding and second messenger assays.[8][9]
Objective: To determine if this compound can bind to and activate EP receptors.
Materials:
-
Cell lines stably expressing individual human EP receptor subtypes (EP1, EP2, EP3, EP4).
-
This compound.
-
Radiolabeled prostaglandin E2 ([³H]-PGE2) for binding assays.
-
Assay kits for second messengers (e.g., cAMP for EP2/EP4, calcium flux for EP1, or GTPγS binding for EP3).
Procedure:
-
Receptor Binding Assay (Competitive Binding):
-
Culture cells expressing a specific EP receptor subtype to confluence in appropriate multi-well plates.
-
Incubate the cells with a fixed concentration of [³H]-PGE2 and increasing concentrations of unlabeled this compound.
-
After incubation, wash the cells to remove unbound radioligand.
-
Lyse the cells and measure the bound radioactivity using a scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of [³H]-PGE2 binding (IC50) to assess its binding affinity.
-
-
Functional Assay (Second Messenger Measurement):
-
Culture cells expressing a specific EP receptor subtype.
-
Treat the cells with increasing concentrations of this compound.
-
Following treatment, measure the levels of the appropriate second messenger (e.g., cAMP for EP2/EP4, intracellular calcium for EP1).
-
Generate a dose-response curve to determine the EC50 (concentration for 50% maximal effect) and the maximum efficacy of this compound.
-
Caption: In vitro receptor activity assay workflow.
Conclusion and Future Directions
References
- 1. Metabolism and pharmacokinetic studies of misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Misoprostol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Absorption kinetics of misoprostol with oral or vaginal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gynuity.org [gynuity.org]
- 6. Liquid chromatography-tandem mass spectrometric quantification of the dehydration product of tetranor PGE-M, the major urinary metabolite of prostaglandin E(2) in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin Metabolites Analysis in Urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hi-Affi™ In Vitro Cell based Prostanoid Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 9. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]
The In Vivo Metabolism of Misoprostol to tetranor-Misoprostol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo metabolism of Misoprostol (B33685), with a specific focus on its conversion to the tetranor-Misoprostol metabolite. The document details the metabolic pathways, presents available quantitative data, outlines experimental protocols for analysis, and includes visualizations to facilitate understanding.
Introduction
Misoprostol, a synthetic prostaglandin (B15479496) E1 analog, is a widely used pharmaceutical agent for the prevention of nonsteroidal anti-inflammatory drug (NSAID)-induced gastric ulcers and for various obstetrical and gynecological applications.[1] As a prodrug, Misoprostol undergoes rapid and extensive metabolism in vivo to form its pharmacologically active metabolite, Misoprostol Acid (MPA).[2][3] Subsequently, MPA is further metabolized into inactive, more polar compounds, including dinor and tetranor metabolites, prior to excretion.[4][5] Understanding the metabolic fate of Misoprostol, particularly the formation of its tetranor derivative, is crucial for comprehensive pharmacokinetic and toxicological assessments.
The Metabolic Pathway from Misoprostol to this compound
The in vivo transformation of Misoprostol to this compound is a multi-step process involving enzymatic reactions in various tissues. The pathway can be broadly categorized into two major stages:
Stage 1: De-esterification to the Active Metabolite
Upon oral administration, Misoprostol is rapidly and almost completely absorbed, after which it undergoes extensive first-pass metabolism.[3] The initial and most critical metabolic step is the de-esterification of the parent compound to its active form, Misoprostol Acid (SC-30695).[4][6] This reaction is so rapid that Misoprostol itself is often undetectable in plasma.[4]
Stage 2: Oxidative Metabolism of Misoprostol Acid
Misoprostol Acid is subsequently metabolized through two primary oxidative pathways, leading to the formation of inactive metabolites, including the tetranor derivative:
-
Beta-Oxidation of the Alpha Side Chain: This process involves the sequential removal of two-carbon units from the carboxylic acid (alpha) side chain of Misoprostol Acid. This metabolic cascade is a common pathway for the degradation of fatty acids.
-
Omega-Oxidation of the Beta Side Chain: Concurrently, the terminal methyl group (omega-carbon) of the other side chain (beta side chain) undergoes hydroxylation, a reaction catalyzed by Cytochrome P450 enzymes.[4][7] Specifically, members of the CYP4F family have been identified as being involved in the omega-oxidation of prostaglandins.[7] This initial hydroxylation is followed by further oxidation to a carboxylic acid.
The combination of these oxidative processes results in the formation of dinor (two carbons shorter) and tetranor (four carbons shorter) metabolites of Misoprostol Acid.[4][5] These metabolites are more polar and are readily excreted, primarily in the urine.[4]
Data Presentation: Pharmacokinetics of Misoprostol Acid
While specific quantitative data on the in vivo concentrations of this compound are limited in the available literature, extensive pharmacokinetic studies have been conducted on its immediate precursor, Misoprostol Acid. The following tables summarize the key pharmacokinetic parameters of Misoprostol Acid following various routes of administration. This data provides a crucial context for understanding the rate and extent of the formation of its downstream metabolites.
Table 1: Pharmacokinetic Parameters of Misoprostol Acid after a Single 400 µg Oral Dose
| Parameter | Value (Mean ± SD) | Reference |
| Cmax (pg/mL) | 287.6 ± 144.3 | [8] |
| Tmax (min) | 27.5 ± 14.8 | [8] |
| AUC (0-360 min) (pg·h/mL) | 402.8 ± 151.6 | [8] |
Table 2: Pharmacokinetic Parameters of Misoprostol Acid after a Single 400 µg Sublingual Dose
| Parameter | Value (Mean ± SD) | Reference |
| Cmax (pg/mL) | 574.8 ± 250.7 | [8] |
| Tmax (min) | 26.0 ± 11.5 | [8] |
| AUC (0-360 min) (pg·h/mL) | 743.7 ± 291.2 | [8] |
Table 3: Pharmacokinetic Parameters of Misoprostol Acid after a Single 400 µg Vaginal Dose
| Parameter | Value (Mean ± SD) | Reference |
| Cmax (pg/mL) | 125.2 ± 53.8 | [8] |
| Tmax (min) | 75.0 (approx.) | [1] |
| AUC (0-360 min) (pg·h/mL) | 433.7 ± 182.6 | [8] |
Experimental Protocols
The quantification of Misoprostol and its metabolites in biological matrices requires highly sensitive analytical methods due to their low concentrations and rapid clearance. The following sections outline a general workflow and specific methodologies based on established protocols for Misoprostol Acid, which can be adapted for the analysis of this compound.
Experimental Workflow
The analysis of Misoprostol metabolites typically involves sample collection, preparation (including extraction and clean-up), and instrumental analysis.
Sample Collection and Handling
-
Blood: Whole blood, serum, or plasma can be used. Samples should be collected in appropriate tubes (e.g., containing an anticoagulant for plasma). Given the instability of Misoprostol Acid at room temperature, samples should be processed promptly by centrifugation and the resulting plasma or serum frozen at -20°C or lower until analysis.[9]
-
Urine: Urine samples should be collected in sterile containers and stored frozen at -20°C or lower.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE is a common technique for the extraction and clean-up of Misoprostol metabolites from biological fluids.[8][10]
-
Conditioning: An appropriate SPE cartridge (e.g., Oasis HLB) is conditioned with methanol (B129727) followed by water.
-
Loading: The biological sample (e.g., 1 mL of serum) is loaded onto the conditioned cartridge.
-
Washing: The cartridge is washed with a weak solvent (e.g., a water/methanol mixture) to remove interfering substances.
-
Elution: The analyte of interest is eluted from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for analysis.
Instrumental Analysis: UPLC-MS/MS
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the quantification of Misoprostol metabolites.[10][11]
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection. This involves monitoring a specific precursor ion to product ion transition for the analyte and its internal standard. For Misoprostol Acid, a common transition is m/z 367.0 → 249.1.[11] A similar approach would be developed for this compound.
-
Conclusion
The in vivo metabolism of Misoprostol is a rapid and complex process initiated by de-esterification to the active metabolite, Misoprostol Acid. Subsequent beta- and omega-oxidation leads to the formation of inactive, polar metabolites such as this compound, which are then excreted. While the metabolic pathway is well-characterized, quantitative data on the in vivo levels of this compound remain scarce, with the majority of pharmacokinetic research focused on the pharmacologically active Misoprostol Acid. The analytical methodologies established for Misoprostol Acid, particularly UPLC-MS/MS, provide a robust framework for future studies aimed at quantifying this compound and further elucidating the complete metabolic profile of Misoprostol in various physiological and pathological conditions. Further research is warranted to identify the specific enzymes responsible for each metabolic step and to quantify the relative contributions of each pathway to the overall disposition of Misoprostol.
References
- 1. misoprostol.org [misoprostol.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism and pharmacokinetic studies of misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. [PDF] Cytochrome P 450 Enzymes in Oxygenation of Prostaglandin Endoperoxides and Arachidonic Acid Cloning , Expression and Catalytic Properties of CYP | Semantic Scholar [semanticscholar.org]
- 7. diva-portal.org [diva-portal.org]
- 8. Development a quantitative method for the determination of misoprostol acid in human serum - MedCrave online [medcraveonline.com]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. researchgate.net [researchgate.net]
- 11. Forensic Toxicological Aspects of Misoprostol Use in Pharmacological Abortions - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of Misoprostol's Metabolites in Plasma: A Technical Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Misoprostol (B33685), a synthetic prostaglandin (B15479496) E1 analog, is a widely used medication with applications in both gastroenterology and obstetrics and gynecology. As a prodrug, misoprostol undergoes rapid and extensive metabolism to exert its therapeutic effects. The primary active metabolite, misoprostol acid, is responsible for most of its clinical activity. While further metabolism leads to the formation of dinor and tetranor metabolites, a comprehensive pharmacokinetic profile of tetranor-misoprostol in human plasma is not well-documented in publicly available scientific literature.
This technical guide, therefore, focuses on the extensive pharmacokinetic data available for misoprostol acid, the immediate precursor to this compound. Understanding the pharmacokinetic profile of misoprostol acid is crucial for predicting the formation and potential effects of its downstream metabolites. This guide provides a detailed summary of the quantitative pharmacokinetic data for misoprostol acid, outlines the experimental protocols for its analysis, and visually represents the metabolic pathway and a typical experimental workflow.
Data Presentation: Pharmacokinetics of Misoprostol Acid in Plasma
The pharmacokinetic parameters of misoprostol acid exhibit significant variability depending on the route of administration. The following table summarizes the key pharmacokinetic parameters—peak plasma concentration (Cmax), time to reach peak plasma concentration (Tmax), and area under the plasma concentration-time curve (AUC)—for various administration routes.
| Administration Route | Dose (µg) | Cmax (pg/mL) | Tmax (minutes) | AUC (pg·h/mL) |
| Oral | 400 | 287.6 ± 144.3[1][2] | 27.5 ± 14.8[1][2] | 402.8 ± 151.6 (to 360 min)[1][2] |
| 400 | 277 ± 124[3] | 34 ± 17[3] | 273.3 ± 110.0 (to 240 min)[3] | |
| 200 | - | - | - | |
| Sublingual | 400 | 574.8 ± 250.7[1][2] | 26.0 ± 11.5[1][2] | 743.7 ± 291.2 (to 360 min)[1][2] |
| 800 | - | - | - | |
| Vaginal | 400 | 125.2 ± 53.8[1][2] | 72.0 ± 34.5[1][2] | 433.7 ± 182.6 (to 360 min)[1][2] |
| 400 | 165 ± 86[3] | 80 ± 27[3] | 503.3 ± 296.7 (to 240 min)[3] | |
| 25 | 21.9 (11.9-30.1) | 135 (41.4-300) | 68.0 (40.8-84.7) (to 6h)[4] | |
| Buccal | 25 | - | - | 16.5 (15.4-17.5) (to 4h)[5] |
| 50 | - | - | - |
Experimental Protocols
The quantification of misoprostol acid in plasma requires sensitive and specific analytical methods due to its low concentrations and short half-life. The following section details the typical methodologies employed in pharmacokinetic studies of misoprostol acid.
Study Design and Subject Population
Pharmacokinetic studies of misoprostol are often conducted in healthy female volunteers.[6] A common study design is a single-dose, crossover study to compare different routes of administration.[6][7] Participants are typically required to be in a fasted state before drug administration.[6]
Dosing and Sample Collection
A single dose of misoprostol, commonly 200 µg or 400 µg, is administered.[1][2][3] Blood samples are collected at frequent intervals, especially in the initial hours after administration, to accurately characterize the absorption phase and Cmax.[1][2][6] A typical sampling schedule might include pre-dose, and then at multiple time points up to 10-12 hours post-dose.[6][8]
Analytical Methods
The primary methods for the quantitative analysis of misoprostol acid in plasma are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Sample Preparation: Due to the complexity of the plasma matrix, a sample extraction step is necessary. This is commonly achieved through solid-phase extraction (SPE) or liquid-liquid extraction.[9][10]
-
Chromatographic Separation: A C18 reverse-phase column is typically used for the chromatographic separation of misoprostol acid from other plasma components.[9]
-
Mass Spectrometric Detection: A tandem mass spectrometer, often equipped with an electrospray ionization (ESI) source operating in negative ion mode, is used for detection.[10] Multiple reaction monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for misoprostol acid and an internal standard.[9][10] The lower limit of quantification (LLOQ) for these methods can be as low as 5-10 pg/mL.[9][10][11]
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):
-
Derivatization: As misoprostol acid is not sufficiently volatile for GC analysis, a derivatization step is required.[12][13]
-
Analysis: The derivatized analyte is then analyzed by GC-MS/MS.[1][2][12]
Mandatory Visualizations
Metabolic Pathway of Misoprostol
Caption: Metabolic pathway of misoprostol.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Experimental workflow for pharmacokinetic analysis.
Conclusion
While the pharmacokinetic profile of this compound in plasma remains to be fully elucidated, a comprehensive understanding of its precursor, misoprostol acid, provides a critical foundation for future research. The data clearly indicates that the route of administration significantly influences the absorption and bioavailability of misoprostol acid. The analytical methodologies detailed in this guide are robust and sensitive, providing the necessary tools for further investigation into the pharmacokinetics of all of misoprostol's metabolites. Future studies focusing on the quantification of this compound in plasma are warranted to complete the pharmacokinetic picture of misoprostol and to better understand its complete metabolic fate and potential clinical relevance.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics of different routes of administration of misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absorption kinetics of misoprostol with oral or vaginal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of misoprostol acid in plasma samples by UPLC-MS/MS with application in a maternal-fetal pharmacokinetic study following a low misoprostol dose vaginally to induce labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of vaginal versus buccal misoprostol for labor induction at term - PMC [pmc.ncbi.nlm.nih.gov]
- 6. extranet.who.int [extranet.who.int]
- 7. A crossover pharmacokinetic study of misoprostol by the oral, sublingual and buccal routes. [womenshealth.synapseconnect.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Determination of misoprostol acid in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. waters.com [waters.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Role of tetranor-Misoprostol in Prostaglandin Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathway of misoprostol (B33685) and the associated prostaglandin (B15479496) E (EP) receptor signaling cascades. While direct pharmacological data on its metabolite, tetranor-misoprostol, is scarce in current literature, this document outlines the established signaling mechanisms of its parent compounds and details the experimental protocols required to characterize the activity of metabolites like this compound.
Metabolism of Misoprostol
Misoprostol, a synthetic prostaglandin E1 (PGE1) analog, is a prodrug that undergoes rapid and extensive metabolism to exert its pharmacological effects.[1][2] The primary metabolic cascade is crucial for understanding the nature of its metabolites, including this compound.
Following oral administration, misoprostol is quickly de-esterified into its biologically active free acid form, misoprostol acid (MPA).[2][3][4] This is the principal active metabolite responsible for the drug's clinical effects. MPA is then subject to further systemic metabolism through fatty acid oxidation pathways. This includes β-oxidation of the α-carboxyl side chain and ω-oxidation of the β-hydroxyl side chain, leading to the formation of inactive, more polar dinor and tetranor metabolites, which are then primarily excreted in the urine.[3][4][5] this compound is thus a downstream product of this metabolic clearance pathway.[6][7][8]
Pharmacokinetic Data
The table below summarizes key pharmacokinetic parameters for misoprostol's active metabolite, misoprostol acid, following a 400 μg oral dose. Specific quantitative data for this compound are not extensively reported.
| Parameter | Misoprostol Acid (Oral Route) | This compound |
| Time to Peak (Tmax) | ~30 minutes[9] | Data not available |
| Peak Concentration (Cmax) | Variable, route-dependent[9] | Data not available |
| Bioavailability (AUC) | Higher with vaginal vs. oral route[9] | Data not available |
| Protein Binding | 81-89%[3][4] | Data not available |
| Elimination | Primarily excreted in urine as inactive metabolites[1] | Excreted in urine |
Prostaglandin E (EP) Receptor Signaling Pathways
The pharmacological actions of misoprostol acid are mediated through its interaction with specific G-protein coupled receptors (GPCRs) for prostaglandin E2 (PGE2), known as EP receptors. Misoprostol acid is an agonist for the EP2, EP3, and EP4 receptor subtypes.[10][11] The activation of these receptors triggers distinct intracellular signaling cascades.
-
EP2 and EP4 Receptors: These receptors couple to the Gs alpha subunit (Gαs). Agonist binding stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[12] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), to modulate gene transcription and cellular function.[12][13]
-
EP3 Receptor: This receptor primarily couples to the Gi alpha subunit (Gαi). Agonist binding inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels, thereby opposing the action of EP2/EP4 receptor activation.[12]
Receptor Binding Affinity
| Receptor Subtype | Misoprostol Acid (Ki, nM) | This compound (Ki, nM) |
| EP2 | 34[11] | Data not available |
| EP3 | 7.9[11] | Data not available |
| EP4 | 23[11] | Data not available |
Experimental Protocols for Functional Characterization
To determine the specific role of this compound in prostaglandin signaling, a series of standard biochemical and cell-based assays are required. These protocols allow for the quantification of receptor binding, functional activity (agonism or antagonism), and downstream cellular responses.
Protocol 1: cAMP Measurement Assay
This assay directly measures the functional consequence of EP receptor activation by quantifying changes in intracellular cAMP levels. It is the primary method for assessing agonism or antagonism at Gs- and Gi-coupled receptors like the EP subtypes.
Objective: To determine if this compound acts as an agonist or antagonist at EP2, EP3, or EP4 receptors.
Methodology:
-
Cell Culture: Utilize a cell line (e.g., HEK293T) stably or transiently expressing the human EP receptor subtype of interest (EP2, EP3, or EP4).
-
Cell Plating: Seed the cells into 96-well microplates and culture for 24-48 hours to allow for receptor expression and cell adherence.
-
Compound Preparation: Prepare serial dilutions of this compound. A known EP agonist (e.g., PGE2 or misoprostol acid) should be used as a positive control.
-
Cell Stimulation:
-
Aspirate the culture medium.
-
Add a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add the prepared compound dilutions (this compound, controls) to the wells.
-
For antagonist testing, pre-incubate cells with this compound before adding a fixed concentration of the agonist.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.[14]
-
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Quantification: Measure cAMP concentration using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Homogeneous Time-Resolved Fluorescence (HTRF) assay.[15]
-
Data Analysis: Plot the cAMP concentration against the log of the compound concentration to generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.
Protocol 2: Reporter Gene Assay
This assay measures a transcriptional event downstream of the initial signaling cascade. For EP2/EP4 receptors, a reporter gene driven by a cAMP Response Element (CRE) can be used to quantify receptor activation.
Objective: To measure the transcriptional activation resulting from EP2/EP4 receptor agonism by this compound.
Methodology:
-
Cell Culture & Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with two plasmids: one expressing the EP receptor of interest and another containing a reporter gene (e.g., Luciferase or SEAP) downstream of a CRE promoter.[16][17]
-
Cell Plating: Plate the transfected cells into 96-well plates.
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of this compound and controls.
-
Incubation: Incubate the cells for a longer period (e.g., 6-24 hours) to allow for transcription and translation of the reporter protein.
-
Signal Detection:
-
For Luciferase: Add a substrate (e.g., luciferin) and measure the resulting luminescence.[18]
-
For SEAP (Secreted Alkaline Phosphatase): Collect the cell culture supernatant and add a chemiluminescent or colorimetric substrate to measure enzyme activity.
-
-
Data Analysis: Generate dose-response curves by plotting the reporter signal against the log of the compound concentration to determine EC50 values.
Conclusion
This compound is a recognized metabolite of misoprostol, formed via the oxidation of the primary active metabolite, misoprostol acid.[6] While the prostaglandin signaling pathways engaged by misoprostol acid through EP2, EP3, and EP4 receptors are well-defined, the specific pharmacological activity of this compound remains to be fully characterized. It is generally considered an inactive metabolite in the clearance pathway.
To definitively establish its role, the experimental protocols detailed in this guide provide a robust framework for investigating its receptor binding affinity and functional effects on cAMP signaling and downstream gene expression. Such studies would be invaluable for drug development professionals seeking a complete understanding of misoprostol's metabolic and pharmacodynamic profile.
References
- 1. Misoprostol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | A Relative Bioavailability Study of Two Misoprostol Formulations Following a Single Oral or Sublingual Administration [frontiersin.org]
- 3. Metabolism and pharmacokinetic studies of misoprostol | Semantic Scholar [semanticscholar.org]
- 4. Metabolism and pharmacokinetic studies of misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound - Applications - CAT N°: 22693 [bertin-bioreagent.com]
- 8. This compound, 50ΜG | Labscoop [labscoop.com]
- 9. misoprostol.org [misoprostol.org]
- 10. Misoprostol - Wikipedia [en.wikipedia.org]
- 11. Misoprostol, an anti-ulcer agent and PGE2 receptor agonist, protects against cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. caymanchem.com [caymanchem.com]
- 16. biocompare.com [biocompare.com]
- 17. Reporter Gene Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. researchgate.net [researchgate.net]
in vitro biological activity of tetranor-Misoprostol
An In-Depth Technical Guide to the In Vitro Biological Activity of Tetranor-Misoprostol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct quantitative data on the in vitro biological activity of this compound is limited in publicly available scientific literature. This guide summarizes the known metabolic pathway of its parent compound, misoprostol (B33685), and extrapolates the potential biological activities of this compound based on the extensive research conducted on misoprostol and its primary active metabolite, misoprostol acid. The experimental protocols provided are generalized for prostaglandin (B15479496) analogs and would be applicable for the study of this compound.
Introduction
This compound is a principal and more polar metabolite of misoprostol, a synthetic analog of prostaglandin E1 (PGE1).[1][2] Misoprostol undergoes rapid de-esterification to its active metabolite, misoprostol acid (SC-30695), which is then further metabolized via beta-oxidation of the alpha side chain, omega-oxidation of the beta side chain, and reduction of the ketone to form various metabolites, including the tetranor derivatives.[3][4] Given that misoprostol acid is pharmacologically active, its metabolites, such as this compound, are of significant interest for understanding the complete pharmacological profile of the parent drug.
This guide provides a comprehensive overview of the inferred in vitro biological activity of this compound, based on the known activities of misoprostol. It includes receptor binding characteristics, effects on intracellular signaling pathways, and influences on cellular processes.
Metabolic Pathway of Misoprostol
The metabolic conversion of misoprostol is a critical aspect of its pharmacology. The initial and rapid de-esterification to misoprostol acid is followed by further metabolic changes.
Prostaglandin Receptor Binding and Activation
Misoprostol is known to be an agonist at several E-type prostanoid (EP) receptors, specifically EP2, EP3, and EP4.[5][6] It is highly probable that this compound would also interact with these receptors, though its affinity and potency may differ.
Quantitative Data for Misoprostol
The following table summarizes the binding affinities (Ki) of misoprostol for various prostaglandin receptors. This data serves as a reference point for the potential receptor interactions of this compound.
| Receptor Subtype | Ligand | Ki (nM) | Cell Line/Tissue | Reference |
| EP2 | Misoprostol | 34 | Recombinant | [6] |
| EP3 | Misoprostol | 7.9 | Recombinant | [6] |
| EP4 | Misoprostol | 23 | Recombinant | [6] |
Intracellular Signaling Pathways
The activation of EP receptors by prostaglandin analogs like misoprostol initiates downstream signaling cascades. The primary pathways involve the modulation of cyclic adenosine (B11128) monophosphate (cAMP) levels and intracellular calcium mobilization.
cAMP Signaling Pathway
Misoprostol has been shown to increase intracellular cAMP levels, particularly through its agonistic activity at EP2 and EP4 receptors, which are coupled to Gs proteins and stimulate adenylyl cyclase.[5][6][7] Conversely, its interaction with the Gi-coupled EP3 receptor can lead to an inhibition of adenylyl cyclase and a decrease in cAMP.
Cellular and Physiological Effects
Based on the known in vitro activities of misoprostol, this compound is anticipated to influence several cellular processes.
Anti-inflammatory Effects
Misoprostol exhibits anti-inflammatory properties by modulating cytokine production.[8][9][10] It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1, while in some contexts, it can enhance the production of the anti-inflammatory cytokine IL-10.[5] These effects are largely mediated through the cAMP pathway.
Effects on Cell Proliferation and Migration
Studies on misoprostol have shown that it can influence cell proliferation and migration, particularly in the gastric mucosa, where it promotes hyperplasia.[11][12] However, in other cell types, such as trophoblast cells, misoprostol has been found to have no significant effect on proliferation and migration.[13] The effect of this compound on cell proliferation is likely to be cell-type dependent.
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for characterizing the in vitro biological activity of this compound.
Radioligand Binding Assay for Prostaglandin Receptors
Objective: To determine the binding affinity (Ki) of this compound for specific prostaglandin receptors (e.g., EP2, EP3, EP4).
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture a cell line stably expressing the human prostaglandin receptor of interest (e.g., HEK293 cells).
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, a radiolabeled ligand specific for the receptor (e.g., [³H]-PGE2), and varying concentrations of unlabeled this compound (competitor).
-
Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro cAMP Measurement Assay
Objective: To determine the effect of this compound on intracellular cAMP levels.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells expressing the prostaglandin receptor of interest into a 96-well plate and culture overnight.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with varying concentrations of this compound for a defined period.
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a competitive immunoassay kit (e.g., ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in the samples from the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).
-
Cell Viability/Proliferation Assay
Objective: To assess the effect of this compound on cell viability and proliferation.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound for different time periods (e.g., 24, 48, 72 hours).
-
-
Viability/Proliferation Assessment:
-
Use a colorimetric assay such as the MTT or WST-1 assay.
-
Add the assay reagent to the wells and incubate for a specified time. The reagent is converted to a colored formazan (B1609692) product by metabolically active cells.
-
Measure the absorbance of the formazan product using a microplate reader. The absorbance is proportional to the number of viable cells.
-
-
Data Analysis:
-
Express the results as a percentage of the viability of untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value if the compound is cytotoxic.
-
Conclusion
While direct experimental data on the in vitro biological activity of this compound is currently sparse, its role as a major metabolite of the pharmacologically active compound misoprostol suggests that it likely possesses significant biological activity. Based on the known pharmacology of misoprostol, it is reasonable to hypothesize that this compound interacts with EP receptors, modulates cAMP signaling, and influences cellular processes such as inflammation and proliferation. Further in vitro studies employing the detailed protocols outlined in this guide are necessary to fully elucidate the specific pharmacological profile of this compound and its contribution to the overall effects of its parent drug.
References
- 1. caymanchem.com [caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Metabolism and pharmacokinetic studies of misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Misoprostol, an anti-ulcer agent and PGE2 receptor agonist, protects against cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Misoprostol Stimulates cAMP Generation in Human Leukocytes: Synergy with Colchicine Suggests a New Potential for Established Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The prostaglandin E1 analogue, misoprostol, regulates inflammatory cytokines and immune functions in vitro like the natural prostaglandins E1, E2 and E3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The prostaglandin E1 analogue, misoprostol, regulates inflammatory cytokines and immune functions in vitro like the natural prostaglandins E1, E2 and E3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preliminary Studies of in vitro and in vivo Effects of Misoprostol on Th-1 and Th-2 Cytokine Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of the prostaglandin analogue, misoprostol, on cell proliferation and cell migration in the canine stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of misoprostol on cell migration and transit in the dog stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of mifepristone and misoprostol on the expression of TRIM22 in trophoblast cells [yxbwk.njournal.sdu.edu.cn]
The Utility of Tetranor-Misoprostol as a Biomarker for Misoprostol Intake: A Technical Assessment
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Misoprostol (B33685), a synthetic prostaglandin (B15479496) E1 analog, is a widely utilized therapeutic agent for its gastric cytoprotective and potent uterotonic effects. Accurate monitoring of misoprostol intake is critical in both clinical and forensic settings. While the primary active metabolite, misoprostol acid, is the established biomarker for assessing recent exposure, interest has extended to downstream metabolites such as tetranor-misoprostol for potentially offering a longer detection window. This technical guide provides a comprehensive overview of the current scientific landscape regarding the use of this compound as a biomarker.
It is important to note at the outset that while this compound is a known catabolite in the metabolic cascade of misoprostol, the existing body of scientific literature is heavily focused on misoprostol acid as the definitive biomarker. There is a notable scarcity of quantitative data, validated analytical methodologies, and specific pharmacokinetic profiles for this compound. Consequently, this guide will primarily detail the robust data available for misoprostol acid as the current gold standard for monitoring misoprostol intake, while also contextualizing the potential, yet currently unsubstantiated, role of this compound.
The Metabolic Pathway of Misoprostol
Misoprostol undergoes rapid and extensive metabolism upon administration. The parent compound is a pro-drug that is quickly de-esterified to its biologically active free acid metabolite, misoprostol acid (SC-30695).[1][2] This conversion is so swift that misoprostol itself is often undetectable in plasma.[3] Misoprostol acid is then subject to further metabolic degradation through processes analogous to fatty acid oxidation. This includes beta-oxidation of the alpha side chain and omega-oxidation of the beta side chain, leading to the formation of more polar, inactive metabolites such as dinor and tetranor derivatives that are primarily excreted in the urine.[2][4]
Misoprostol Acid: The Primary Biomarker of Intake
The rapid and complete conversion of misoprostol to misoprostol acid establishes the latter as the most reliable and direct biomarker for assessing recent misoprostol administration.[3] Pharmacokinetic studies have extensively characterized the absorption, distribution, metabolism, and excretion of misoprostol acid following various routes of administration.
Pharmacokinetic Data of Misoprostol Acid
The pharmacokinetic profile of misoprostol acid is significantly influenced by the route of administration. The following tables summarize key quantitative parameters from clinical studies.
| Route of Administration (400 µg Dose) | Peak Plasma Concentration (Cmax) (pg/mL) | Time to Peak Concentration (Tmax) (minutes) | Area Under the Curve (AUC) (pg·h/mL) |
| Oral | 287.6 ± 144.3 | 27.5 ± 14.8 | 402.8 ± 151.6 |
| Sublingual | 574.8 ± 250.7 | 26.0 ± 11.5 | 743.7 ± 291.2 |
| Vaginal | 125.2 ± 53.8 | 75.0 (approx.) | 433.7 ± 182.6 |
| Buccal | 264.8 (approx.) | 15-120 | 519.6 (approx.) |
Data compiled from multiple sources.
This compound: An Exploratory Biomarker
This compound is a downstream product of misoprostol acid metabolism.[2][4] As a more polar and terminally metabolized compound, it is hypothesized that this compound may have a longer half-life and thus a wider detection window in urine compared to misoprostol acid in plasma. However, there is a significant lack of empirical data to support this hypothesis in the context of misoprostol intake. The majority of studies on prostaglandin metabolism focus on endogenous prostaglandins (B1171923) rather than synthetic analogs like misoprostol.
The potential utility of this compound as a long-term biomarker is an area that warrants further investigation. Such research would necessitate the development and validation of sensitive analytical methods for its quantification in biological matrices, followed by comprehensive pharmacokinetic studies to establish its concentration-time profile and correlation with misoprostol dosage.
Experimental Protocols for Biomarker Quantification
The quantification of misoprostol acid in biological samples, primarily plasma and serum, is typically achieved using highly sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).
Sample Preparation: Solid-Phase Extraction (SPE)
A common and effective method for extracting misoprostol acid from a complex biological matrix is solid-phase extraction.
Materials:
-
Biological sample (e.g., plasma, serum)
-
Internal standard (e.g., deuterated misoprostol acid)
-
SPE cartridges (e.g., Oasis HLB)
-
Water
-
Ethyl acetate
-
Formic acid
Protocol:
-
Sample Pre-treatment: To 1 mL of plasma, add the internal standard solution. Acidify the sample with formic acid.
-
SPE Cartridge Conditioning: Condition the SPE cartridge sequentially with methanol and then water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a solution of water and methanol to remove interfering substances.
-
Elution: Elute the analyte (misoprostol acid) and internal standard from the cartridge using ethyl acetate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions (Illustrative Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from a low to high percentage of Mobile Phase B.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
Mass Spectrometry Conditions (Illustrative Example):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Misoprostol Acid: Precursor ion (m/z) -> Product ion (m/z)
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z)
-
-
Collision Energy and other parameters: Optimized for the specific instrument and analytes.
Conclusion and Future Directions
Future research should be directed towards filling the knowledge gap concerning this compound. This would involve:
-
The chemical synthesis of a certified this compound standard.
-
The development and validation of a sensitive and specific analytical method for its quantification in biological matrices, particularly urine.
-
Conducting comprehensive pharmacokinetic studies in humans to determine its formation rate, elimination half-life, and the time course of its excretion following misoprostol administration.
-
Establishing a clear correlation between the administered dose of misoprostol and the concentration of this compound in biological fluids.
Such studies would be instrumental in determining whether this compound can indeed serve as a valuable long-term biomarker for misoprostol intake, thereby complementing the information provided by the analysis of misoprostol acid.
References
The Discovery and Initial Characterization of Tetranor-Misoprostol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and initial characterization of tetranor-Misoprostol, a key metabolite of the synthetic prostaglandin (B15479496) E1 analog, Misoprostol (B33685). The document delves into the metabolic pathway, physicochemical properties, and analytical methodologies for the detection of this compound.
Introduction
Misoprostol is a widely used medication for the prevention of nonsteroidal anti-inflammatory drug (NSAID)-induced gastric ulcers and for various obstetrical and gynecological purposes.[1] Following administration, Misoprostol, a prodrug, undergoes rapid and extensive metabolism to exert its therapeutic effects and to be eliminated from the body. One of the key metabolites in this elimination pathway is this compound. Understanding the formation and characteristics of this metabolite is crucial for a complete pharmacokinetic and toxicological profile of Misoprostol.
Discovery and Metabolic Pathway
The formation of this compound as a metabolite of Misoprostol was first reported in a 1985 study by Schoenhard, Oppermann, and Kohn.[2][3][4] This seminal work described the metabolic fate of radiolabelled Misoprostol in both laboratory animals and humans.
The metabolic cascade leading to this compound begins with the rapid de-esterification of the parent drug, Misoprostol, into its pharmacologically active metabolite, misoprostol acid (SC-30695).[1][2][5] Subsequently, misoprostol acid undergoes further biotransformation. The formation of this compound occurs through beta-oxidation of the alpha side chain of misoprostol acid.[2] This process involves the removal of two successive two-carbon units, leading to the formation of dinor and then tetranor metabolites.[5][6] This metabolic process has been observed in species including rats, dogs, and monkeys.[4]
Physicochemical Characterization
Initial characterization of this compound has been primarily driven by its role as a metabolite and its availability as a research chemical. The following tables summarize the key physicochemical properties of this compound based on data from commercial suppliers of analytical standards.
Table 1: Chemical Identity of this compound
| Property | Value |
| Formal Name | 3-((1R,2R,3R)-3-hydroxy-2-((E)-4-hydroxy-4-methyloct-1-en-1-yl)-5-oxocyclopentyl)propanoic acid |
| Alternate Names | 2,3,4,5-Tetranor-Misoprostol Acid |
| Molecular Formula | C₁₇H₂₈O₅[4] |
| Formula Weight | 312.4 g/mol [4] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Purity | ≥95% (as a solution in acetonitrile)[4][7] |
| Formulation | Typically supplied as a solution in acetonitrile[4][7] |
| Solubility | - DMF: 100 mg/ml- DMSO: 50 mg/ml- Ethanol: 50 mg/ml- PBS (pH 7.2): 1 mg/ml[4] |
| Storage | -80°C[4][7] |
| Stability | ≥ 2 years at -80°C[4] |
Experimental Protocols: Analytical Detection
Sample Preparation: Solid Phase Extraction (SPE)
A common method for extracting misoprostol acid and its metabolites from biological samples like plasma or whole blood involves solid phase extraction.
Objective: To isolate analytes from the biological matrix and concentrate them for analysis.
Materials:
-
Oasis MAX Cartridges
-
Water
-
Centrifuge
Protocol:
-
Sample Pre-treatment: Centrifuge the whole blood or plasma sample to separate cellular components.
-
Cartridge Conditioning: Condition the Oasis MAX cartridge with methanol followed by water.
-
Sample Loading: Load the pre-treated biological sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with a water:methanol solution (e.g., 9:1) to remove interfering substances.
-
Elution: Elute the analytes of interest using methanol.
-
Reconstitution: Evaporate the eluent and reconstitute the residue in an appropriate solvent for injection into the analytical instrument.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem quadrupole mass spectrometer
Chromatographic Conditions (Example):
-
Column: ACQUITY UPLC BEH C18 (1.7 µm; 2.1 X 50 mm)
-
Mobile Phase: A gradient of methanol and an aqueous solution (e.g., 0.1% ammonium (B1175870) hydroxide).
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for quantification.
Signaling Pathways
Currently, there is a lack of specific research on the signaling pathways directly activated by this compound. The primary focus of pharmacological studies has been on the parent drug, Misoprostol, which is a prostaglandin E1 analog. Misoprostol exerts its effects by binding to prostaglandin E receptors (EP receptors), leading to various downstream cellular responses. Given that this compound is a metabolite formed during the elimination process, it is generally considered to be pharmacologically less active than the parent acid. Further research is required to determine if this compound has any significant biological activity or interaction with cellular signaling pathways.
Conclusion
The discovery of this compound was a key step in understanding the comprehensive metabolic fate of Misoprostol. While the initial characterization was limited, modern analytical techniques have enabled its sensitive and specific detection in biological fluids, which is critical for detailed pharmacokinetic and forensic investigations. The physicochemical properties of this more polar metabolite are now well-defined through the availability of analytical standards. Future research may explore any potential biological activity of this compound, although it is currently understood primarily as a product of the metabolic clearance of its active precursor, misoprostol acid.
References
- 1. Misoprostol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Metabolism and pharmacokinetic studies of misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism and pharmacokinetic studies of misoprostol | Semantic Scholar [semanticscholar.org]
- 4. caymanchem.com [caymanchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Abortion after deliberate Arthrotec® addition to food. Mass spectrometric detection of diclofenac, misoprostol acid, and their urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sapphire Bioscience [sapphirebioscience.com]
Methodological & Application
Application Note: Quantitative Analysis of Tetranor-Misoprostol in Human Urine using UPLC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of tetranor-misoprostol, a major metabolite of the synthetic prostaglandin (B15479496) E1 analog misoprostol (B33685), in human urine. The procedure employs a solid-phase extraction (SPE) for sample clean-up, followed by analysis using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This method provides the high selectivity and sensitivity required for pharmacokinetic and clinical research studies involving misoprostol administration. The validated method demonstrates excellent linearity, accuracy, and precision, making it suitable for high-throughput analysis in a research setting.
Introduction
Misoprostol is a widely used medication for various indications, including the prevention of NSAID-induced gastric ulcers and for obstetric and gynecological purposes. Following administration, misoprostol is rapidly de-esterified to its active metabolite, misoprostol acid.[1][2][3] This active form is then further metabolized through beta- and omega-oxidation to form more polar, inactive metabolites, such as this compound, which are primarily excreted in the urine.[1][2] The quantification of urinary this compound provides a non-invasive approach to assess misoprostol metabolism and systemic exposure. The complexity of the urine matrix necessitates a highly selective and sensitive analytical method. UPLC-MS/MS offers the required specificity and low detection limits for the accurate measurement of this metabolite.
Experimental Protocols
Sample Collection and Storage
Proper handling and storage of urine samples are critical to ensure the stability of prostaglandin metabolites.
Materials:
-
Sterile, polypropylene (B1209903) urine collection containers
-
-80°C freezer
-
Aliquot tubes (polypropylene)
Procedure:
-
Collect mid-stream urine samples in sterile containers.
-
To minimize degradation, place the samples on ice immediately after collection and process as soon as possible.
-
For short-term storage (up to 24 hours), samples can be kept at 4°C.
-
For long-term storage, aliquot urine into smaller volumes to prevent multiple freeze-thaw cycles and store at -80°C. Samples are stable for at least two years under these conditions.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol describes the extraction and purification of this compound from the urine matrix using a C18 SPE cartridge. This step is crucial for removing interfering substances prior to UPLC-MS/MS analysis.
Materials:
-
C18 SPE cartridges
-
Internal Standard (IS) solution (e.g., this compound-d6)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples at approximately 14,000 x g for 10 minutes at 4°C to remove any particulate matter.
-
Transfer 1 mL of the urine supernatant to a clean tube.
-
Spike the sample with an appropriate amount of internal standard solution.
-
Acidify the sample by adding formic acid to a final concentration of 0.1%.
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on a vacuum manifold.
-
Condition the cartridges by passing 3 mL of methanol followed by 3 mL of ultrapure water. Do not allow the cartridges to dry out.
-
-
Sample Loading:
-
Load the entire prepared urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of ultrapure water to remove salts and other hydrophilic impurities.
-
Follow with a wash of 3 mL of 15% methanol in water.
-
-
Elution:
-
Elute the analyte with 1 mL of acetonitrile.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for analysis.
-
UPLC-MS/MS Analysis
Instrumentation:
-
UPLC System (e.g., Waters ACQUITY UPLC)
-
Tandem Mass Spectrometer (e.g., Waters Xevo TQ-S)
UPLC Conditions:
| Parameter | Value |
|---|---|
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Gradient | 20% B to 95% B over 5 min, hold for 1 min, return to initial conditions |
MS/MS Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See Table 1 |
Data Presentation
Table 1: MRM Transitions for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 311.2 | 267.2 | 30 | 15 |
| This compound-d6 (IS) | 317.2 | 273.2 | 30 | 15 |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Minimal |
Visualizations
Caption: Experimental workflow for UPLC-MS/MS analysis of this compound in urine.
Caption: Simplified metabolic pathway of misoprostol.
Conclusion
The UPLC-MS/MS method described provides a reliable and sensitive tool for the quantification of this compound in human urine. The combination of a streamlined solid-phase extraction protocol and the specificity of tandem mass spectrometry allows for accurate measurement of this key misoprostol metabolite, making it highly suitable for clinical and research applications.
References
Application Notes and Protocols: Tetranor-Misoprostol ELISA Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantification of tetranor-Misoprostol, a key metabolite of Misoprostol (B33685), using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). This assay is intended for research use only and not for human or veterinary use.[1]
Introduction
Misoprostol, a synthetic prostaglandin (B15479496) E1 analog, is a widely used medication.[2][3] Following administration, Misoprostol is rapidly de-esterified to its active metabolite, Misoprostol free acid.[2][4] This active metabolite is then further metabolized to more polar compounds, including this compound.[1][5] Monitoring the levels of this compound in biological samples is crucial for pharmacokinetic and metabolism studies.[4] This competitive ELISA provides a sensitive and specific method for the quantification of this compound.
Principle of the Assay
This assay is a competitive immunoassay. A known amount of this compound is pre-coated onto a microplate. The sample containing an unknown amount of this compound is added to the wells along with a fixed amount of a specific antibody. The sample-derived this compound and the coated this compound compete for binding to the antibody. After an incubation period, the unbound components are washed away. A secondary antibody conjugated to an enzyme is then added, which binds to the primary antibody. Following another washing step, a substrate solution is added, which is converted by the enzyme into a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample. The concentration is determined by comparing the optical density of the samples to a standard curve.
Misoprostol Metabolism and Signaling Pathway
Misoprostol is a prodrug that is rapidly converted to its active form, Misoprostol acid.[2] This active metabolite then undergoes further metabolism, including beta-oxidation of the alpha side chain and omega-oxidation of the beta side chain, to form inactive metabolites such as this compound, which are then primarily excreted in the urine.[2][4] Misoprostol acid exerts its pharmacological effects by acting as an agonist for the prostaglandin E2 (PGE2) receptor, which can modulate various signaling pathways, including the VEGF, calcium, and NF-κB signaling pathways.[6][7]
Caption: Misoprostol Metabolism and Signaling Pathway.
Assay Performance Characteristics
The following table summarizes the expected performance characteristics of the this compound ELISA. Data is based on a similar assay for a related tetranor prostaglandin metabolite.[8]
| Parameter | Value |
| Assay Range | 6.4 - 4,000 pg/mL |
| Sensitivity (80% B/B₀) | 40 pg/mL |
| Cross-Reactivity | |
| This compound | 100% |
| Misoprostol Acid | < 1% |
| Misoprostol | < 0.1% |
| Prostaglandin E2 | < 0.01% |
| Prostaglandin F2α | < 0.01% |
Experimental Protocol
Materials Required
-
Microplate pre-coated with this compound
-
This compound standard
-
Anti-tetranor-Misoprostol antibody
-
HRP-conjugated secondary antibody
-
Wash Buffer (10X)
-
Assay Buffer
-
TMB Substrate
-
Stop Solution
-
Plate reader capable of measuring absorbance at 450 nm
-
Adjustable pipettes and tips
-
Ultrapure water
Reagent Preparation
-
Wash Buffer (1X): Dilute the 10X Wash Buffer concentrate with ultrapure water.
-
This compound Standards: Prepare a serial dilution of the this compound standard in Assay Buffer to create a standard curve (e.g., 4000, 2000, 1000, 500, 250, 125, 62.5, 0 pg/mL).
-
Antibody Solutions: Dilute the primary and secondary antibodies to their optimal concentrations in Assay Buffer as indicated in the kit manual.
Assay Procedure
The following diagram illustrates the key steps of the competitive ELISA workflow.
Caption: Competitive ELISA Experimental Workflow.
-
Add Standards and Samples: Add 50 µL of each standard and sample to the appropriate wells of the microplate.
-
Add Primary Antibody: Add 50 µL of the diluted primary antibody to each well.
-
Incubate: Cover the plate and incubate for 2 hours at room temperature.
-
Wash: Aspirate the contents of the wells and wash each well three times with 300 µL of 1X Wash Buffer.
-
Add Secondary Antibody: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate: Cover the plate and incubate for 1 hour at room temperature.
-
Wash: Repeat the wash step as in step 4.
-
Add Substrate: Add 100 µL of TMB Substrate to each well.
-
Incubate: Incubate the plate in the dark for 15-30 minutes at room temperature.
-
Add Stop Solution: Add 100 µL of Stop Solution to each well.
-
Read Plate: Measure the optical density at 450 nm using a microplate reader.
Data Analysis
-
Calculate the average optical density (OD) for each set of standards and samples.
-
Create a standard curve by plotting the average OD of each standard on the y-axis against the corresponding this compound concentration on the x-axis.
-
Determine the concentration of this compound in the samples by interpolating their average OD values from the standard curve.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Misoprostol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. misoprostol.org [misoprostol.org]
- 4. Metabolism and pharmacokinetic studies of misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Multi-target mechanism of misoprostol in pregnancy termination based on network pharmacology and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystal structure of misoprostol bound to the labor inducer prostaglandin E2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
Application Note: Solid-Phase Extraction of Tetranor-Misoprostol from Human Plasma
Abstract
This application note details a robust solid-phase extraction (SPE) protocol for the selective isolation and concentration of tetranor-Misoprostol, a key metabolite of Misoprostol (B33685), from human plasma samples. The described method utilizes a hydrophilic-lipophilic balanced (HLB) SPE sorbent to achieve high recovery and clean extracts suitable for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is intended for researchers, scientists, and drug development professionals requiring accurate quantification of this metabolite in clinical and preclinical studies.
Introduction
Misoprostol is a synthetic prostaglandin (B15479496) E1 analog used for various therapeutic applications. Its metabolism in the body is rapid, primarily forming Misoprostol acid, which is further metabolized to more polar compounds, including this compound.[1] Accurate measurement of these metabolites is crucial for pharmacokinetic and pharmacodynamic studies. Solid-phase extraction is a widely adopted technique for the cleanup and concentration of analytes from complex biological matrices prior to sensitive analytical instrumentation.[2][3] Several SPE methods have been successfully developed for Misoprostol and its primary metabolite, Misoprostol acid, often employing Oasis HLB cartridges.[4][5] This note adapts these established principles to provide a specific and efficient protocol for the more polar this compound metabolite.
Experimental Protocol
This protocol is optimized for the extraction of this compound from human plasma.
Materials:
-
SPE Cartridge: Hydrophilic-Lipophilic Balanced (HLB) SPE Cartridge (e.g., Oasis HLB)
-
Reagents:
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
-
Equipment:
-
SPE Vacuum Manifold
-
Centrifuge
-
Vortex Mixer
-
Pipettes
-
Collection Tubes (e.g., 1.5 mL polypropylene (B1209903) tubes)
-
Sample Pre-treatment:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
Centrifuge the plasma at 10,000 x g for 10 minutes to pellet any particulate matter.
-
For a 500 µL plasma aliquot, add an equal volume of aqueous buffer solution (e.g., 2% formic acid in water) and vortex to mix. This step helps to disrupt protein binding.
Solid-Phase Extraction Procedure:
-
Conditioning:
-
Pass 1 mL of methanol through the HLB SPE cartridge.
-
Pass 1 mL of water through the cartridge. Do not allow the sorbent bed to dry.[3]
-
-
Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a slow, consistent flow rate (approximately 1 mL/min) to ensure optimal interaction between the analyte and the sorbent.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water. This step removes polar interferences.
-
Wash the cartridge with 1 mL of a water-methanol solution (e.g., 9:1 v/v) to remove less polar interferences while retaining the analyte.[4]
-
-
Elution:
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis (e.g., a mixture of methanol and acetonitrile with an acidic aqueous buffer).[6]
-
Data Presentation
The following table summarizes expected performance characteristics for an SPE protocol of this nature, based on published data for the parent compound, Misoprostol acid.[5][7][8][9]
| Parameter | Expected Value | Reference |
| Recovery | 88.3 - 97% | [5][7][8][9] |
| Linearity (R²) | >0.99 | [5][7][8][9] |
| Limit of Detection (LOD) | 0.001 - 25 ng/L | [5][7][8][9] |
| Limit of Quantification (LOQ) | 0.01 - 50 ng/L | [5][7][8][9] |
| Intra-day Precision (%CV) | < 15% | [5][7][8][9] |
| Inter-day Precision (%CV) | < 15% | [5][7][8][9] |
Mandatory Visualization
Caption: Workflow for the solid-phase extraction of this compound.
Discussion
The presented SPE protocol provides a reliable method for the extraction of this compound from human plasma. The use of a hydrophilic-lipophilic balanced sorbent allows for the effective retention of this polar metabolite while enabling the removal of a significant portion of matrix interferences through the described wash steps. The final eluate is clean and can be concentrated, leading to enhanced sensitivity in subsequent LC-MS/MS analysis.[10][11] The protocol is based on established methods for related compounds and is expected to yield high recovery and reproducibility.[5][7][8] Researchers should perform in-house validation to confirm the performance characteristics for their specific application and instrumentation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Prostaglandins Analysis Service - Creative Proteomics [creative-proteomics.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Development a quantitative method for the determination of misoprostol acid in human serum - MedCrave online [medcraveonline.com]
- 5. mdpi.com [mdpi.com]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. Validated method for the determination of misoprostol acid in whole blood by ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluating misoprostol content in pregnant women with hourly oral administration during labor induction by microElution solid phase extraction combined with liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Quantification of tetranor-Misoprostol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Misoprostol (B33685), a synthetic analog of prostaglandin (B15479496) E1, is a widely used medication for the prevention of NSAID-induced gastric ulcers and for various obstetrical and gynecological purposes. Following administration, Misoprostol is rapidly de-esterified to its active metabolite, Misoprostol free acid. This active metabolite is then further metabolized into several more polar, inactive metabolites, including dinor- and tetranor-Misoprostol.[1][2] The quantification of these metabolites is crucial for pharmacokinetic and metabolic studies. This document provides detailed application notes and protocols for the use of this compound as an analytical standard for its quantification in biological matrices.
This compound is a significant metabolite of Misoprostol.[1][2] Understanding its concentration and clearance is essential for a comprehensive understanding of Misoprostol's pharmacology.
Analytical Standard: this compound
A summary of the key properties of the this compound analytical standard is provided below.
| Property | Value | Reference |
| Formal Name | 3-((1R,2R,3R)-3-hydroxy-2-((E)-4-hydroxy-4-methyloct-1-en-1-yl)-5-oxocyclopentyl)propanoic acid | --INVALID-LINK-- |
| Molecular Formula | C17H28O5 | --INVALID-LINK-- |
| Formula Weight | 312.4 g/mol | --INVALID-LINK-- |
| Purity | ≥95% | --INVALID-LINK-- |
| Formulation | A solution in acetonitrile (B52724) | --INVALID-LINK-- |
| Storage | -80°C | --INVALID-LINK-- |
| Stability | ≥ 2 years | --INVALID-LINK-- |
Misoprostol Metabolism and Signaling Pathway
Misoprostol undergoes rapid de-esterification to its active form, Misoprostol free acid, which is then further metabolized to more polar compounds like this compound.[1][2] Misoprostol and its active metabolite exert their effects by acting as agonists at prostaglandin E2 (PGE2) receptors, specifically EP2, EP3, and EP4.[3] These interactions trigger downstream signaling cascades that mediate the therapeutic and adverse effects of the drug.
Figure 1: Simplified metabolic pathway of Misoprostol.
Experimental Protocols
The following protocols are adapted from validated methods for the quantification of the structurally similar Misoprostol free acid and can be optimized for this compound.
Protocol 1: Sample Preparation from Plasma/Serum
This protocol outlines a solid-phase extraction (SPE) method for the isolation of this compound from plasma or serum samples.
Materials:
-
Plasma or serum samples
-
This compound analytical standard
-
Internal Standard (IS) (e.g., this compound-d5)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
Procedure:
-
Sample Thawing: Thaw frozen plasma/serum samples at room temperature.
-
Spiking: Spike a known volume of the sample (e.g., 500 µL) with the internal standard solution. For calibration curve and quality control (QC) samples, spike with the appropriate concentration of the this compound analytical standard.
-
Protein Precipitation: Add 1 mL of cold acetonitrile to the sample, vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
Figure 2: Workflow for sample preparation.
Protocol 2: LC-MS/MS Quantification
This protocol provides a starting point for developing a sensitive and selective LC-MS/MS method for this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Suggested Starting Point):
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions (Hypothetical MRM Transitions):
Note: These transitions are predicted based on the structure of this compound and may require optimization.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 311.2 [M-H]⁻ | 293.2 (loss of H₂O) | 15 |
| 249.2 (cleavage of side chain) | 25 | ||
| This compound-d5 (IS) | 316.2 [M-H]⁻ | 298.2 | 15 |
| 254.2 | 25 |
Quantitative Data
While specific pharmacokinetic data for this compound is limited in the literature, the following table summarizes the pharmacokinetic parameters for Misoprostol's primary active metabolite, Misoprostol free acid, after a single oral dose of 400 µg. This data can serve as a reference for the expected concentration range.
| Parameter | Value |
| Cmax (pg/mL) | 488 ± 144 |
| Tmax (min) | 30 ± 12 |
| AUC₀-₄h (pg·h/mL) | 417 ± 103 |
| Half-life (min) | 20-40 |
Data adapted from studies on Misoprostol free acid pharmacokinetics.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the analytical quantification of this compound. The sample preparation and LC-MS/MS methods are based on established procedures for similar analytes and provide a strong foundation for method development and validation. The use of a stable isotope-labeled internal standard is highly recommended to ensure accuracy and precision. Further optimization of the chromatographic and mass spectrometric conditions will be necessary to achieve the desired sensitivity and selectivity for specific research applications.
References
Application Notes and Protocols for the Use of Tetranor-Misoprostol in Pharmacokinetic Modeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Misoprostol (B33685), a synthetic analog of prostaglandin (B15479496) E1, is a widely used medication for the prevention of NSAID-induced gastric ulcers and for various obstetric and gynecological indications. As a prodrug, misoprostol is rapidly and extensively metabolized to its active metabolite, misoprostol acid. Further metabolism of misoprostol acid occurs via β-oxidation and ω-oxidation, leading to the formation of dinor and tetranor metabolites.[1][2] Among these, 2,3,4,5-tetranor-misoprostol is a major urinary metabolite and serves as a critical biomarker for assessing misoprostol exposure and disposition.[3] Understanding the pharmacokinetics of tetranor-misoprostol is essential for comprehensive pharmacokinetic modeling of misoprostol, providing insights into its elimination pathways and potential for monitoring long-term exposure.
These application notes provide a detailed overview of the role of this compound in pharmacokinetic studies, including its metabolic pathway, analytical protocols for its quantification, and its application in pharmacokinetic modeling.
Metabolic Pathway of Misoprostol
Misoprostol undergoes a sequential metabolic cascade. The initial and rapid de-esterification to the pharmacologically active misoprostol acid is followed by oxidative metabolism. The formation of this compound occurs primarily in peroxisomes through β-oxidation of the α-side chain of misoprostol acid.[4][5] This process involves a series of enzymatic reactions that shorten the carboxylic acid side chain by two carbon units twice.
The key enzymes involved in the peroxisomal β-oxidation of prostaglandins (B1171923) include acyl-CoA oxidases (such as palmitoyl-CoA oxidase and pristanoyl-CoA oxidase), which catalyze the initial step.[5][6]
Pharmacokinetic Data
While extensive pharmacokinetic data is available for misoprostol acid, there is a notable lack of published data specifically detailing the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of this compound in plasma. Research has predominantly focused on the active metabolite, misoprostol acid. However, urinary excretion data for this compound indicates it is a major metabolite. The quantification of urinary tetranor-prostaglandin E metabolite (tetranor-PGEM), a structurally analogous compound, has been well-established as a biomarker of systemic prostaglandin E exposure.[7][8]
The following table summarizes the pharmacokinetic parameters of misoprostol acid following various routes of administration of a 400 µg dose of misoprostol. This data provides a comparative baseline for understanding the disposition of misoprostol's primary active metabolite.
| Parameter | Oral Administration | Sublingual Administration | Vaginal Administration |
| Cmax (pg/mL) | 287.6 ± 144.3 | 574.8 ± 250.7 | 125.2 ± 53.8 |
| Tmax (min) | 27.5 ± 14.8 | 26.0 ± 11.5 | 70-80 |
| AUC (pg·h/mL) | 402.8 ± 151.6 | 743.7 ± 291.2 | 433.7 ± 182.6 |
Data compiled from multiple sources.[9][10][11][12]
Experimental Protocols
The quantification of this compound, typically as its analogous counterpart tetranor-PGEM in urine, is achieved through highly sensitive analytical methods such as online solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry (online SPE-LC-MS/MS).[7]
Protocol: Quantification of Urinary this compound (as tetranor-PGEM) by Online SPE-LC-MS/MS
1. Sample Collection and Storage:
-
Collect urine samples in sterile containers.
-
For accurate measurement of this compound (as tetranor-PGEM), samples should be stored at 4°C if analyzed within a short period. For long-term storage, freezing at -80°C is recommended to ensure stability. Tetranor-PGEM has been shown to be unstable at room temperature for extended periods (e.g., 24 hours).[7]
2. Materials and Reagents:
-
Tetranor-PGEM analytical standard
-
Deuterated internal standard (e.g., tetranor-PGEM-d6)
-
Methanol, acetonitrile, and water (LC-MS grade)
-
Formic acid
-
Online SPE cartridges (e.g., C18)
-
LC column (e.g., C18 reversed-phase)
3. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples to pellet any particulate matter.
-
Transfer a known volume of the supernatant to an autosampler vial.
-
Add the deuterated internal standard solution to each sample, quality control, and calibration standard.
4. Instrumental Analysis (Online SPE-LC-MS/MS):
-
Online SPE:
-
The sample is injected onto the SPE cartridge where tetranor-PGEM is retained while salts and other polar impurities are washed to waste.
-
The retained analyte is then eluted from the SPE cartridge onto the analytical LC column.
-
-
Liquid Chromatography:
-
Utilize a reversed-phase C18 column.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile/methanol with 0.1% formic acid (Mobile Phase B). The gradient is optimized to achieve chromatographic separation from other urinary components.
-
-
Tandem Mass Spectrometry:
-
Operate the mass spectrometer in negative electrospray ionization (ESI-) mode.
-
Monitor the multiple reaction monitoring (MRM) transitions for tetranor-PGEM and its deuterated internal standard. The specific MRM transitions will need to be optimized for the instrument being used.
-
5. Data Analysis and Quantification:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of tetranor-PGEM in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Urinary creatinine (B1669602) levels should also be measured to normalize the tetranor-PGEM concentrations, which accounts for variations in urine dilution.
Application in Pharmacokinetic Modeling
The inclusion of this compound data in pharmacokinetic models of misoprostol offers several advantages:
-
Comprehensive Metabolite Profiling: By quantifying a major downstream metabolite, a more complete picture of the drug's disposition and elimination pathways can be developed.
-
Long-Term Exposure Marker: Due to its formation through rate-limited enzymatic processes and its clearance profile, this compound may have a longer terminal half-life in the body compared to the rapidly cleared misoprostol acid, particularly when measured in urine. This makes it a potentially more suitable biomarker for assessing total drug exposure over a longer period.
-
Informing Physiologically Based Pharmacokinetic (PBPK) Models: Data on the formation and elimination of this compound can be used to refine PBPK models by providing parameters for specific metabolic pathways, such as peroxisomal β-oxidation.
-
Assessment in Special Populations: In studies involving patients with renal or hepatic impairment, monitoring both misoprostol acid and this compound can help elucidate the impact of organ dysfunction on different metabolic and elimination routes.
While the direct application of this compound in published pharmacokinetic models of misoprostol is not extensively detailed in the current literature, its established role as a major urinary metabolite of PGE1 analogs strongly supports its utility in this context. Future research should focus on obtaining the plasma pharmacokinetic profile of this compound to further enhance the sophistication of these models.
References
- 1. Liquid chromatography-tandem mass spectrometric quantification of the dehydration product of tetranor PGE-M, the major urinary metabolite of prostaglandin E(2) in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism and pharmacokinetic studies of misoprostol | Semantic Scholar [semanticscholar.org]
- 3. Peroxisomal beta-oxidation enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Peroxisomal beta-oxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor PGEM by online SPE-LC-MS/MS as inflammatory biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. misoprostol.org [misoprostol.org]
- 10. Misoprostol: pharmacokinetic profiles, effects on the uterus and side-effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Forensic Toxicological Aspects of Misoprostol Use in Pharmacological Abortions [mdpi.com]
- 12. A crossover pharmacokinetic study of misoprostol by the oral, sublingual and buccal routes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of tetranor-Misoprostol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Misoprostol (B33685) is a synthetic analog of prostaglandin (B15479496) E1 used for a variety of therapeutic purposes, including the prevention of gastric ulcers and the induction of labor.[1] Upon administration, Misoprostol is rapidly de-esterified to its active metabolite, Misoprostol free acid, which is then further metabolized to compounds such as tetranor-Misoprostol.[2][3][4][5] Understanding the biological activity of these metabolites is crucial for a comprehensive understanding of the drug's overall pharmacological profile.
Misoprostol exerts its effects by acting as an agonist at prostaglandin E2 (PGE2) receptors of the EP subtype, specifically EP2, EP3, and EP4.[6] These G-protein coupled receptors (GPCRs) are involved in a wide range of physiological processes. This document provides detailed experimental protocols to investigate the effects of this compound on these receptors and downstream signaling pathways.
Quantitative Data Summary
The following tables summarize the known receptor binding and functional activity for Misoprostol's active form, Misoprostol free acid. This data is intended to serve as a benchmark for comparative studies with this compound.
Table 1: Receptor Binding Affinity of Misoprostol Free Acid
| Receptor Subtype | Ligand | Ki (nM) | Cell Line/Tissue | Reference |
| EP3 | Misoprostol-FA | ~10-100 | Recombinant | [6] |
| EP2 | Misoprostol-FA | Not specified | Not specified | |
| EP4 | Misoprostol-FA | Not specified | Not specified |
Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Potency of Misoprostol Free Acid
| Assay | Receptor Subtype | EC50 / IC50 (nM) | Effect | Cell Line | Reference |
| Gi Signaling | EP3 | ~1-10 | Agonist | Recombinant | [7] |
| cAMP Inhibition | EP3 | Not specified | Agonist | Not specified | |
| cAMP Stimulation | EP2/EP4 | Not specified | Agonist | Not specified |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that inhibits a biological process by 50%.
Signaling Pathways
Misoprostol and its metabolites interact with EP2, EP3, and EP4 receptors, each coupled to distinct intracellular signaling cascades.
Caption: Signaling pathways of EP2, EP3, and EP4 receptors.
Experimental Workflow
A general workflow for characterizing the effects of this compound is outlined below.
References
- 1. ec.bioscientifica.com [ec.bioscientifica.com]
- 2. [PDF] The Prostanoid EP4 Receptor and Its Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin EP4 receptor - Wikipedia [en.wikipedia.org]
- 6. Crystal structure of misoprostol bound to the labor inducer prostaglandin E2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Tetranor-Misoprostol Activity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Misoprostol, a synthetic prostaglandin (B15479496) E1 analog, is a widely used medication for the prevention of NSAID-induced gastric ulcers and for various indications in obstetrics and gynecology.[1] Upon administration, Misoprostol is rapidly de-esterified to its active metabolite, Misoprostol free acid, which is further metabolized to more polar compounds, including tetranor-Misoprostol.[2][3][4] The pharmacological effects of Misoprostol and its active metabolite are mediated through their interaction with the E-prostanoid (EP) receptors, a family of four G-protein coupled receptors (GPCRs) designated EP1, EP2, EP3, and EP4.
The diverse physiological responses to Misoprostol are a consequence of the differential signaling pathways activated by these EP receptor subtypes:
-
EP1 Receptor: Coupled to Gq protein, its activation leads to an increase in intracellular calcium ([Ca2+]i) mobilization.
-
EP2 and EP4 Receptors: Coupled to Gs protein, their activation stimulates adenylyl cyclase, resulting in increased intracellular cyclic AMP (cAMP) levels.
-
EP3 Receptor: Coupled to Gi protein, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
While the activity of Misoprostol and Misoprostol free acid on these receptors is documented, the specific pharmacological profile of the this compound metabolite is less characterized. These application notes provide detailed protocols for a panel of cell-based assays to comprehensively assess the activity of this compound at each of the four EP receptor subtypes. The following protocols will enable researchers to determine the potency and efficacy of this compound, providing valuable insights into its potential biological functions and contribution to the overall pharmacological profile of Misoprostol.
Signaling Pathways of EP Receptors
Caption: Signaling pathways of the four EP receptor subtypes.
Experimental Protocols
The following are detailed protocols for assessing the activity of this compound on each of the four EP receptor subtypes. These assays are designed for a 96-well plate format, suitable for generating dose-response curves and determining key pharmacological parameters such as EC50 (half-maximal effective concentration) and Emax (maximum effect).
General Cell Culture
For these assays, Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are recommended. These cell lines are commonly used for recombinant receptor expression as they have low endogenous levels of most GPCRs. Cells should be stably or transiently transfected with the human EP1, EP2, EP3, or EP4 receptor.
Intracellular Calcium Mobilization Assay for EP1 Receptor Activity
This protocol describes how to measure the activation of the Gq-coupled EP1 receptor by quantifying changes in intracellular calcium concentration using a fluorescent calcium indicator.
Experimental Workflow:
Caption: Workflow for the intracellular calcium mobilization assay.
Materials:
-
HEK293 cells stably expressing human EP1 receptor (HEK293-hEP1)
-
DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418)
-
96-well black, clear-bottom assay plates
-
Fluo-4 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
PGE2 (as a positive control)
-
Fluorescence plate reader with an injection system
Protocol:
-
Cell Plating: Seed HEK293-hEP1 cells into a 96-well black, clear-bottom plate at a density of 40,000-60,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: Prepare a loading solution of 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add 100 µL of the loading solution to each well.
-
Incubate the plate for 30-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with 100 µL of HBSS. After the final wash, leave 100 µL of HBSS in each well.
-
Compound Addition: Prepare a 2X concentration series of this compound and PGE2 in HBSS.
-
Place the plate in the fluorescence plate reader and set the instrument to record fluorescence (Excitation: 485 nm, Emission: 525 nm) kinetically.
-
Add 100 µL of the 2X compound solutions to the respective wells.
-
Data Acquisition: Measure the fluorescence intensity for at least 120 seconds.
-
Data Analysis: Determine the peak fluorescence response for each concentration and plot the dose-response curve to calculate the EC50 value.
cAMP Accumulation Assay for EP2 and EP4 Receptor Activity
This protocol measures the activation of Gs-coupled EP2 and EP4 receptors by quantifying the increase in intracellular cAMP levels.
Experimental Workflow:
Caption: Workflow for the cAMP accumulation assay.
Materials:
-
HEK293 cells stably expressing human EP2 or EP4 receptor
-
Culture medium as described above
-
96-well cell culture plates
-
Stimulation buffer (e.g., HBSS with 0.5 mM IBMX)
-
This compound
-
PGE2 (as a positive control)
-
Forskolin (as a positive control for adenylyl cyclase activation)
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
Protocol:
-
Cell Plating: Seed HEK293-hEP2 or HEK293-hEP4 cells into a 96-well plate at a density of 20,000-40,000 cells/well in 100 µL of culture medium. Incubate overnight.
-
Assay Preparation: Aspirate the culture medium and add 50 µL of stimulation buffer containing a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation). Incubate for 30 minutes at 37°C.
-
Compound Addition: Prepare a 2X concentration series of this compound, PGE2, and Forskolin in stimulation buffer.
-
Add 50 µL of the 2X compound solutions to the wells.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log concentration of the compound to determine the EC50 value.
cAMP Inhibition Assay for EP3 Receptor Activity
This protocol measures the activation of the Gi-coupled EP3 receptor by quantifying the inhibition of Forskolin-stimulated cAMP production.
Experimental Workflow:
Caption: Workflow for the cAMP inhibition assay.
Materials:
-
HEK293 cells stably expressing human EP3 receptor
-
All materials listed for the cAMP accumulation assay
-
Forskolin
Protocol:
-
Cell Plating: Seed HEK293-hEP3 cells as described for the cAMP accumulation assay.
-
Assay Preparation: Aspirate the culture medium and add 50 µL of stimulation buffer containing IBMX. Incubate for 30 minutes at 37°C.
-
Compound Addition: Prepare a 3X concentration series of this compound and PGE2. Add 25 µL of these solutions to the respective wells.
-
Forskolin Stimulation: Prepare a 3X solution of Forskolin (a final concentration of 1-10 µM is recommended, to be optimized for the cell line). Add 25 µL of the Forskolin solution to all wells except for the basal control wells.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Measure intracellular cAMP levels as described previously.
-
Data Analysis: The inhibitory effect of this compound is determined by the reduction in Forskolin-stimulated cAMP levels. Plot the percentage of inhibition against the log concentration of the compound to calculate the IC50 value.
Data Presentation
The quantitative data obtained from these assays should be summarized in a clear and structured table to allow for easy comparison of the potency of this compound and the control compound, PGE2, across the four EP receptor subtypes.
Table 1: Pharmacological Profile of this compound at EP Receptors
| Compound | EP1 Receptor | EP2 Receptor | EP3 Receptor | EP4 Receptor |
| EC50 (nM) | EC50 (nM) | IC50 (nM) | EC50 (nM) | |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| PGE2 (Control) | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
Conclusion
The provided application notes and protocols describe a comprehensive suite of cell-based assays to elucidate the pharmacological activity of this compound on the four EP receptor subtypes. By systematically evaluating its effects on intracellular calcium and cAMP signaling, researchers can determine the potency and selectivity profile of this key Misoprostol metabolite. This information is crucial for understanding its contribution to the overall therapeutic effects and potential side effects of Misoprostol, and can guide further drug development efforts in the field of prostanoid research.
References
Application Notes and Protocols for the Analytical Method Validation of Tetranor-Misoprostol Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetranor-Misoprostol is a major metabolite of Misoprostol (B33685), a synthetic prostaglandin (B15479496) E1 analog used for the prevention of NSAID-induced gastric ulcers and for obstetric and gynecological indications. The quantification of this compound in biological matrices is essential for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document provides a detailed application note and protocol for the validation of an analytical method for the detection of this compound, primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Due to a lack of a specific, publicly available, validated analytical method for this compound, the following protocols and data are adapted from validated methods for its immediate precursor, misoprostol acid, and other structurally related tetranor prostaglandin metabolites.[1] These methods are considered highly transferable due to the structural similarities and the common analytical challenges presented by these lipid metabolites.
Signaling Pathways and Metabolism
Misoprostol is rapidly de-esterified in vivo to its active metabolite, misoprostol acid.[2] This free acid then undergoes further metabolism, including β-oxidation of the carboxylic acid side chain, to form the more polar and readily excretable this compound.[2] Understanding this metabolic pathway is crucial for selecting the appropriate analyte and biological matrix for analysis.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the quantification of this compound in biological matrices due to its high sensitivity, selectivity, and specificity.[3][4][5] The method involves chromatographic separation of the analyte from matrix components followed by detection using a mass spectrometer.
Experimental Workflow
The general workflow for the analysis of this compound in a biological sample involves sample preparation, LC-MS/MS analysis, and data processing.
Experimental Protocols
The following are detailed protocols for the key experimental stages.
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is adapted from methods for misoprostol acid and is suitable for plasma and serum samples.[3][6][7][8]
Materials:
-
Biological matrix (e.g., human plasma)
-
This compound analytical standard
-
Deuterated internal standard (e.g., misoprostol acid-d5)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MAX or C18)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 500 µL of plasma, add the internal standard.[6]
-
Acidification: Acidify the sample with formic acid to a final concentration of 0.1-1% to improve recovery.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry out.[6]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of a weak organic solvent (e.g., 15% methanol in water) to remove hydrophilic impurities.
-
Elution: Elute the analyte with 200-500 µL of methanol containing 0.1% formic acid into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 37°C.
-
Reconstitution: Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for injection into the LC-MS/MS system.[6]
Protocol 2: LC-MS/MS Analysis
The following are typical LC-MS/MS parameters adapted from highly sensitive methods for misoprostol acid.[7]
Liquid Chromatography (LC) Conditions:
-
System: UPLC System
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 150 mm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: A suitable gradient to resolve the analyte from matrix interferences.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 50°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Conditions:
-
System: Tandem Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition (this compound): The precursor ion will be [M-H]⁻. The product ions will need to be determined by direct infusion of a standard. For the structurally similar misoprostol acid, a common transition is m/z 367.0 → 249.1.[9]
-
MRM Transition (Internal Standard): As appropriate for the chosen standard (e.g., m/z 372.5 → 249.0 for misoprostol acid-d5).[9]
Method Validation Parameters
According to FDA and ICH guidelines, the following parameters must be evaluated for a full bioanalytical method validation.[6][7] The table below summarizes typical acceptance criteria and expected performance based on validated methods for misoprostol acid.
| Validation Parameter | Acceptance Criteria | Typical Performance (adapted from misoprostol acid methods) |
| Linearity (r²) | ≥ 0.99 | > 0.999[9] |
| Linear Range | Covers expected concentrations | 10 - 3000 pg/mL[3] |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10, Accuracy ±20%, Precision ≤20% | 5 - 50 pg/mL[9] |
| Limit of Detection (LOD) | Signal-to-Noise > 3 | 10 - 25 pg/mL[7][9] |
| Intra-day Accuracy | ±15% (±20% at LLOQ) | 93.81% to 102.02%[3] |
| Inter-day Accuracy | ±15% (±20% at LLOQ) | 93.81% to 102.02%[3] |
| Intra-day Precision (%CV) | ≤15% (≤20% at LLOQ) | < 9%[3] |
| Inter-day Precision (%CV) | ≤15% (≤20% at LLOQ) | < 9%[3] |
| Recovery | Consistent, precise, and reproducible | 88.3% - 97%[7][9] |
| Matrix Effect | Consistent and reproducible | -11.7% to -4.9%[9] |
| Stability | Analyte is stable under expected conditions | Stable at 4°C and after freeze-thaw cycles; may be unstable at room temperature for extended periods.[1] |
Data Presentation
The following tables present a summary of quantitative data derived from validated LC-MS/MS methods for misoprostol acid, which can be used as a benchmark for the validation of a this compound assay.
Table 1: Linearity and Sensitivity
| Parameter | Result | Reference |
| Linearity (r²) | > 0.999 | [9] |
| Linear Range | 10 - 3000 pg/mL | [3] |
| LLOQ | 10 pg/mL | [3] |
| LOD | 25 pg/mL | [9] |
Table 2: Accuracy and Precision
| Quality Control Sample | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |
| Low QC | < 9% | < 9% | 93.81 - 102.02 | 93.81 - 102.02 | [3] |
| Medium QC | < 9% | < 9% | 93.81 - 102.02 | 93.81 - 102.02 | [3] |
| High QC | < 9% | < 9% | 93.81 - 102.02 | 93.81 - 102.02 | [3] |
Table 3: Recovery and Matrix Effect
| Parameter | Result | Reference |
| Recovery | 88.3% - 95.1% | [9] |
| Matrix Effect | -11.7% to -4.9% | [9] |
Conclusion
The analytical method and protocols outlined in this document provide a robust framework for the validation of a sensitive and specific LC-MS/MS assay for the quantification of this compound in biological matrices. By adapting established methods for structurally related compounds, researchers can confidently develop and validate a reliable analytical method to support their drug development programs. It is imperative that a full method validation is performed for the specific biological matrix of interest according to regulatory guidelines.
References
- 1. Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor PGEM by online SPE-LC-MS/MS as inflammatory biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. science.egasmoniz.com.pt [science.egasmoniz.com.pt]
- 6. benchchem.com [benchchem.com]
- 7. Validated method for the determination of misoprostol acid in whole blood by ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development a quantitative method for the determination of misoprostol acid in human serum - MedCrave online [medcraveonline.com]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS/MS Parameters for Tetranor-Misoprostol
Welcome to the technical support center for the analysis of tetranor-Misoprostol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it analyzed?
A1: this compound is a major, more polar metabolite of Misoprostol, a synthetic prostaglandin (B15479496) E1 analog. Misoprostol undergoes rapid de-esterification to its active metabolite, Misoprostol acid, which is then further metabolized to this compound.[1] Monitoring this compound levels in biological matrices like urine can provide insights into the pharmacokinetics and metabolism of the parent drug.
Q2: What are the key challenges in analyzing this compound by LC-MS/MS?
A2: The primary challenges include:
-
Low concentrations: As a metabolite, this compound is often present at very low concentrations in biological samples, requiring a highly sensitive method.
-
Matrix effects: Biological matrices such as plasma and urine are complex and can cause ion suppression or enhancement, affecting the accuracy and reproducibility of quantification.[2][3][4][5]
-
Isomeric interference: Prostaglandins (B1171923) and their metabolites are often isomers with similar fragmentation patterns, necessitating excellent chromatographic separation for accurate quantification.[6]
-
Analyte stability: Prostaglandins can be unstable, requiring careful sample handling and storage.
Q3: What are the typical starting LC-MS/MS parameters for this compound analysis?
A3: Based on the analysis of structurally similar prostaglandin metabolites, here are the recommended starting parameters.
Table 1: Recommended Starting LC-MS/MS Parameters for this compound
| Parameter | Recommendation |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol (B129727) |
| Gradient | Start with a low percentage of Mobile Phase B and gradually increase to elute the analyte. A typical gradient might be 5-95% B over several minutes. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 20 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Precursor Ion ([M-H]⁻) | m/z 311.4 (based on a molecular weight of 312.4 g/mol ) |
| Product Ions | To be determined empirically (see Q4) |
| Collision Energy (CE) | To be determined empirically (see Q4) |
| Dwell Time | 50 - 100 ms |
Experimental Protocols
Protocol 1: Sample Preparation from Urine
This protocol is a general guideline for solid-phase extraction (SPE) of prostaglandin metabolites from urine.
-
Sample Pre-treatment:
-
Thaw frozen urine samples on ice.
-
Centrifuge the samples at 3000 x g for 10 minutes at 4°C to pellet any precipitate.
-
Take a 1-5 mL aliquot of the supernatant for extraction.
-
Add an appropriate internal standard (e.g., a deuterated analog of a similar prostaglandin metabolite).
-
Acidify the sample to pH 3-4 with a dilute acid (e.g., formic acid or acetic acid).
-
-
Solid-Phase Extraction (SPE):
-
Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB).
-
Conditioning: Condition the cartridge with 1-2 mL of methanol followed by 1-2 mL of water.
-
Loading: Load the pre-treated urine sample onto the cartridge.
-
Washing: Wash the cartridge with 1-2 mL of a weak organic solvent solution (e.g., 5-10% methanol in water) to remove polar interferences. A second wash with a non-polar solvent like hexane (B92381) can help remove lipids.
-
Elution: Elute the analyte with 1-2 mL of methanol or acetonitrile.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Determination of Optimal MRM Transitions and Collision Energies
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in your reconstitution solvent.
-
Precursor Ion Confirmation:
-
Infuse the standard solution directly into the mass spectrometer or perform an LC-MS run in full scan mode.
-
Confirm the presence of the [M-H]⁻ ion at m/z 311.4.
-
-
Product Ion Scan:
-
Set the mass spectrometer to product ion scan mode, with the precursor ion set to m/z 311.4.
-
Infuse the standard solution and acquire a product ion spectrum. Vary the collision energy (e.g., in steps of 5-10 eV from 10 to 50 eV) to observe the fragmentation pattern at different energies.
-
Identify 2-3 of the most abundant and specific product ions.
-
-
Collision Energy Optimization:
-
Set up a Multiple Reaction Monitoring (MRM) method with the precursor ion at m/z 311.4 and your selected product ions.
-
For each product ion, create multiple transitions where the collision energy is varied in small increments (e.g., 2 eV steps) around the value that gave the best intensity in the product ion scan.
-
Inject the standard solution and monitor the intensity of each transition.
-
The collision energy that provides the highest intensity for each product ion is the optimal collision energy.
-
Troubleshooting Guide
Table 2: Troubleshooting Common LC-MS/MS Issues in this compound Analysis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Analyte Signal | 1. Incorrect MS parameters. | 1. Verify the precursor and product ions. Re-optimize collision energy. Ensure the instrument is in negative ion mode. |
| 2. Poor sample recovery during extraction. | 2. Check the pH of the sample before and after acidification. Ensure proper conditioning and elution solvents for SPE. Use a suitable internal standard to monitor recovery. | |
| 3. Analyte degradation. | 3. Keep samples on ice or at 4°C during preparation. Avoid prolonged exposure to strong acids or bases. Analyze samples promptly after preparation. | |
| 4. Ion suppression from matrix.[2][3][4][5] | 4. Improve sample cleanup. Dilute the sample if sensitivity allows. Adjust the chromatographic gradient to separate the analyte from the interfering matrix components. | |
| Poor Peak Shape (Tailing, Fronting, or Broad Peaks) | 1. Column degradation or contamination. | 1. Flush the column with a strong solvent. If the problem persists, replace the column. Use a guard column to protect the analytical column. |
| 2. Incompatible reconstitution solvent. | 2. Ensure the reconstitution solvent is the same as or weaker than the initial mobile phase. | |
| 3. Secondary interactions with the column. | 3. Ensure the mobile phase pH is appropriate for the analyte (acidic for negative ion mode). | |
| High Background Noise | 1. Contaminated mobile phase or LC system. | 1. Use high-purity LC-MS grade solvents and additives. Prepare fresh mobile phases daily. Flush the LC system. |
| 2. Dirty ion source. | 2. Clean the ion source components (e.g., capillary, cone) according to the manufacturer's instructions. | |
| 3. Inefficient sample cleanup. | 3. Optimize the SPE wash steps to remove more interfering compounds. | |
| Inconsistent Retention Time | 1. Column equilibration issues. | 1. Ensure the column is adequately equilibrated with the initial mobile phase between injections. |
| 2. Pump or solvent delivery problems. | 2. Check for leaks in the LC system. Degas the mobile phases. | |
| 3. Changes in mobile phase composition. | 3. Prepare mobile phases accurately and consistently. | |
| High Variability in Results | 1. Inconsistent sample preparation. | 1. Ensure consistent timing and technique for all sample preparation steps. Use an automated liquid handler if available. |
| 2. Matrix effects varying between samples.[3][4] | 2. Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects. Prepare calibration standards in a representative blank matrix. | |
| 3. Carryover from previous injections. | 3. Optimize the autosampler wash procedure. Inject a blank sample after a high-concentration sample to check for carryover. |
Visualizations
Figure 1. Experimental workflow for the LC-MS/MS analysis of this compound.
Figure 2. A logical approach to troubleshooting common LC-MS/MS issues.
References
- 1. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. longdom.org [longdom.org]
- 5. gtfch.org [gtfch.org]
- 6. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Tetranor-Misoprostol in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the plasma analysis of tetranor-Misoprostol and related prostaglandin (B15479496) metabolites using liquid chromatography-mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound in plasma?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In the context of this compound plasma analysis, endogenous components of plasma, such as phospholipids (B1166683), salts, and proteins, can co-elute with the analyte and interfere with its ionization in the mass spectrometer's source.[3] This interference can either suppress or enhance the signal of this compound, leading to inaccurate and imprecise quantification.[1][2] Ion suppression is the more common phenomenon observed.[3]
Q2: What are the primary causes of matrix effects in plasma samples?
A2: The primary culprits behind matrix effects in plasma are phospholipids.[3] These molecules are abundant in cell membranes and can be co-extracted with the analyte of interest during sample preparation.[4] Due to their physicochemical properties, they often elute in the same chromatographic window as many analytes, leading to significant ion suppression in electrospray ionization (ESI) mass spectrometry.[5] Other sources of matrix effects include salts, endogenous metabolites, and anticoagulants used during blood collection.[1]
Q3: How can I determine if my analysis is affected by matrix effects?
A3: A standard method to qualitatively assess matrix effects is the post-column infusion experiment. This involves infusing a constant flow of a pure this compound solution into the mass spectrometer while injecting a blank, extracted plasma sample. A dip or rise in the baseline signal at the retention time of your analyte indicates ion suppression or enhancement, respectively. For a quantitative assessment, the post-extraction spike method is commonly used.[1] This compares the analyte's response in a neat solution to its response when spiked into a blank plasma extract. The matrix factor (MF) is calculated, where MF < 1 indicates suppression and MF > 1 indicates enhancement.
Q4: What is a suitable internal standard for the analysis of this compound?
A4: The ideal internal standard (IS) is a stable, isotopically labeled version of the analyte (e.g., this compound-d4). A stable isotope-labeled IS is the best choice as it has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience similar matrix effects, thus effectively compensating for any signal suppression or enhancement.[3] If an isotopically labeled standard for this compound is unavailable, a deuterated analogue of a closely related prostaglandin, such as misoprostol (B33685) acid-d5, could be considered.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound in plasma.
Issue 1: Low or No Analyte Signal
| Possible Cause | Recommended Solution |
| Significant Ion Suppression | The most likely cause is co-eluting matrix components, particularly phospholipids. Improve the sample cleanup procedure. Consider switching from a simple protein precipitation (PPT) to a more rigorous method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[3] Specialized phospholipid removal products (e.g., HybridSPE®, Ostro®, Microlute® PLR) can be highly effective.[7][8] |
| Suboptimal Chromatographic Separation | Modify the LC method to better separate this compound from the region where phospholipids typically elute. This may involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.[9] |
| Instrumental Issues | Check for leaks in the LC system, ensure the MS source is clean, and verify that the correct MS/MS transition is being monitored.[10] Confirm that the mobile phase composition is correct and freshly prepared.[11] |
Issue 2: Poor Reproducibility and High Variability in Results
| Possible Cause | Recommended Solution |
| Inconsistent Matrix Effects | Variability between different plasma lots can lead to inconsistent matrix effects. It is crucial to evaluate matrix effects across at least six different sources of blank plasma during method validation.[1] A robust sample preparation method that effectively removes interfering components is key to minimizing this variability. |
| Ineffective Internal Standard Correction | If a non-ideal internal standard is being used, it may not be adequately compensating for the variability in matrix effects. Switch to a stable isotope-labeled internal standard of this compound if available. |
| Sample Preparation Inconsistency | Ensure that the sample preparation procedure is performed consistently for all samples, standards, and quality controls. Automation of sample preparation can help reduce variability. |
| Carryover | Analyte from a high concentration sample may carry over to the next injection, causing artificially high results in subsequent samples. Optimize the autosampler wash procedure and the LC gradient to ensure the column is adequately cleaned between injections.[10] |
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Recommended Solution |
| Column Contamination | Buildup of matrix components, especially phospholipids, on the analytical column can degrade its performance and lead to poor peak shape.[4] Use a guard column and implement a robust column washing procedure. If the column is heavily contaminated, it may need to be replaced. |
| Inappropriate Injection Solvent | If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, the injection solvent should be the same as or weaker than the initial mobile phase.[11] |
| Secondary Interactions with the Column | This compound, being a carboxylic acid, may exhibit secondary interactions with residual silanols on the column, leading to peak tailing. Using a mobile phase with a low pH (e.g., containing 0.1% formic acid) can help to suppress the ionization of the silanols and the carboxylic acid group, improving peak shape.[9] |
| Column Void | A void at the head of the column can cause peak splitting. This can result from high pressure or operating at a pH that degrades the column packing.[11] |
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of the closely related compound, misoprostol acid, in human plasma. These values can serve as a benchmark when developing a method for this compound.
Table 1: Comparison of Sample Preparation Techniques for Misoprostol Acid Analysis
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reference |
| Liquid-Liquid Extraction (LLE) | > 85% | Not explicitly quantified, but method showed good accuracy and precision. | [12] |
| Solid-Phase Extraction (SPE) | 89 - 97% | No significant matrix effect observed. | [6] |
| Automated LLE | Not specified | Method robustness occasionally compromised by selectivity issues with MRM. | [13] |
Table 2: Typical LC-MS/MS Method Performance for Misoprostol Acid in Human Plasma
| Parameter | Typical Value | Reference |
| Lower Limit of Quantification (LLOQ) | 5 - 50 pg/mL | [6][14] |
| Linearity Range | 10 - 3000 pg/mL | [12] |
| Intra-day Precision (%RSD) | < 8.3% | [12] |
| Inter-day Precision (%RSD) | < 8.3% | [12] |
| Accuracy (%RE) | -0.5 to 1.2% | [12] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is adapted from a validated method for the analysis of misoprostol acid in whole blood and is suitable for plasma.[6]
-
Sample Pre-treatment: To 500 µL of plasma, add an appropriate amount of the internal standard solution.
-
SPE Cartridge Conditioning: Condition an Oasis MAX SPE cartridge (1 mL, 30 mg) with 1 mL of methanol (B129727) followed by 1 mL of water.[14]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of an aqueous buffer solution, followed by 1 mL of an organic solvent (e.g., methanol).[14]
-
Elution: Elute the analyte and internal standard with 1 mL of an acidic organic solvent (e.g., methanol with 0.1% formic acid).[14]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
This is a representative protocol based on methods for analyzing prostaglandins (B1171923) in biological fluids.[15][16]
-
Liquid Chromatography:
-
Column: A reverse-phase C18 column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).[16]
-
Mobile Phase A: 0.1% formic acid in water.[15]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[15]
-
Flow Rate: 0.3 mL/min.[16]
-
Gradient: A linear gradient tailored to provide optimal separation of this compound from matrix interferences. For example:
-
0-1 min: 30% B
-
1-8 min: 30% to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 30% B for re-equilibration.
-
-
Column Temperature: 40 °C.[16]
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard need to be determined by infusing pure standards. For the related misoprostol acid, a common transition is m/z 367.0 → 249.1.[16]
-
Source Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) to achieve maximum signal intensity for this compound.
-
Visualizations
Caption: A logical workflow for troubleshooting low analyte signals.
Caption: Experimental workflows for plasma sample preparation.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Matrix Effects in LSMS Analysis of Plasma Samples - Chromatography Forum [chromforum.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. learning.sepscience.com [learning.sepscience.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. agilent.com [agilent.com]
- 12. Determination of misoprostol acid in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. celerion.com [celerion.com]
- 14. waters.com [waters.com]
- 15. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Stability of Tetranor-Misoprostol
This technical support center provides guidance on the stability of tetranor-misoprostol during sample storage for researchers, scientists, and drug development professionals. The following information is curated to address common questions and troubleshooting scenarios encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound analytical standards?
For long-term stability of analytical standards, it is recommended to store this compound as a solution in acetonitrile (B52724) at -80°C.[1] Under these conditions, the standard is reported to be stable for at least two years.[1]
Q2: How should I store plasma or serum samples for this compound analysis?
Q3: Can I store my plasma samples at -20°C for this compound analysis?
Long-term storage at -20°C is generally not recommended for prostaglandin (B15479496) metabolites due to the potential for degradation. While direct data for this compound is unavailable, studies on other metabolites have shown greater stability at -80°C compared to -20°C. Therefore, for long-term storage, -80°C is the preferred temperature to ensure sample integrity.
Q4: How many freeze-thaw cycles can my plasma samples undergo before this compound degrades?
There is no specific published data on the freeze-thaw stability of this compound in plasma. However, it is a well-established principle in bioanalysis that repeated freeze-thaw cycles can lead to the degradation of analytes. For other prostaglandins (B1171923) and their metabolites, it is recommended to limit freeze-thaw cycles to a minimum, ideally no more than three cycles. To mitigate the effects of freeze-thaw cycles, it is advisable to aliquot plasma samples into single-use volumes before long-term storage.
Q5: What is the short-term stability of this compound in plasma at room temperature?
Information regarding the short-term stability of this compound at room temperature in plasma is not available in the reviewed literature. However, its parent compound, misoprostol, is known to be unstable at room temperature, especially when exposed to moisture.[5] Therefore, it is prudent to handle plasma samples on ice and minimize the time they are kept at room temperature before processing and analysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or undetectable levels of this compound in stored samples. | Analyte degradation due to improper storage temperature. | Verify that samples have been consistently stored at -80°C. For future studies, ensure a strict cold chain is maintained. |
| Analyte degradation due to multiple freeze-thaw cycles. | Review sample handling procedures to determine the number of freeze-thaw cycles. For future collections, aliquot samples into single-use vials. | |
| Analyte degradation due to prolonged exposure to room temperature. | Assess the duration samples were at room temperature during processing. Minimize this time in future experiments by keeping samples on ice. | |
| High variability in this compound concentrations between aliquots of the same sample. | Inconsistent thawing procedures. | Ensure a standardized and rapid thawing method is used for all samples. Thawing on ice is a common practice. |
| Analyte degradation in some aliquots due to differential handling. | Review and standardize all sample handling and processing steps. | |
| Unexpected peaks or altered retention times in chromatograms. | Presence of degradation products. | Investigate potential degradation pathways. This may involve acquiring standards of potential degradation products for comparison. |
Experimental Protocols
Protocol for a Typical Stability Assessment of this compound in Plasma
This protocol outlines a general procedure for conducting freeze-thaw, short-term, and long-term stability studies as part of a bioanalytical method validation.
-
Preparation of Quality Control (QC) Samples:
-
Spike a known concentration of this compound into a pool of human plasma at low and high concentration levels.
-
Aliquot these QC samples into polypropylene (B1209903) tubes for each stability condition to be tested.
-
-
Freeze-Thaw Stability:
-
Subject a set of low and high QC aliquots to a specified number of freeze-thaw cycles (e.g., three cycles).
-
For each cycle, freeze the samples at -80°C for at least 24 hours and then thaw them completely at room temperature or on ice.
-
After the final thaw, process the samples and analyze them alongside a freshly prepared calibration curve and a set of control QC samples that have not undergone freeze-thaw cycles.
-
Calculate the percentage deviation of the mean concentration of the freeze-thaw samples from the control samples.
-
-
Short-Term (Bench-Top) Stability:
-
Place a set of low and high QC aliquots at room temperature for a specified period (e.g., 4, 8, or 24 hours) to simulate the sample processing time.
-
After the designated time, process and analyze the samples with a fresh calibration curve and control QCs.
-
Calculate the percentage deviation from the control samples.
-
-
Long-Term Stability:
-
Store a set of low and high QC aliquots at the intended storage temperature (e.g., -80°C).
-
At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a set of samples, thaw, process, and analyze them with a fresh calibration curve and control QCs.
-
Calculate the percentage deviation from the nominal concentration.
-
Sample Analysis by LC-MS/MS
While a specific validated method for this compound was not found, a typical approach for prostaglandin analysis involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation:
-
Protein precipitation or solid-phase extraction (SPE) are common methods for extracting prostaglandins from plasma.
-
-
Chromatographic Separation:
-
A C18 reverse-phase column is typically used with a gradient elution of mobile phases such as acetonitrile and water with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
-
Mass Spectrometric Detection:
-
A triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) is often employed for sensitive and selective quantification.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound in plasma samples.
Caption: A decision tree for troubleshooting low recovery of this compound during analysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Effects of Long-Term Storage at −80 °C on the Human Plasma Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Troubleshooting Low Recovery of Tetranor-Misoprostol in Solid-Phase Extraction (SPE)
Welcome to the technical support center for troubleshooting Solid-Phase Extraction (SPE) of tetranor-Misoprostol. This resource provides researchers, scientists, and drug development professionals with targeted guidance to overcome common challenges and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery in SPE challenging?
This compound is a primary, more polar metabolite of Misoprostol acid.[1][2][3] Like other prostaglandins (B1171923), it is a lipophilic molecule containing a carboxylic acid group.[4] Its successful extraction from complex biological matrices such as plasma or urine depends on the careful optimization of SPE parameters to ensure efficient retention on the solid phase and complete elution, minimizing loss and maximizing recovery.
Q2: What are the most critical factors affecting the SPE recovery of this compound?
The key factors influencing the recovery of this compound include:
-
pH of the sample: The ionization state of the carboxylic acid group is crucial for its retention on the SPE sorbent.
-
Choice of SPE sorbent: The sorbent material must have an appropriate affinity for this compound.
-
Composition of wash and elution solvents: These solvents need to be selective to remove interferences without prematurely eluting the analyte, and strong enough to ensure its complete recovery, respectively.
-
Flow rate: A consistent and appropriate flow rate is necessary for adequate interaction between the analyte and the sorbent.
-
Sample matrix: Biological matrices can contain interfering substances that compete with the analyte for binding sites on the sorbent.
Troubleshooting Guide for Low Recovery
Low recovery of this compound during SPE can be a significant hurdle. The following guide addresses specific issues in a question-and-answer format to help you diagnose and resolve the problem.
Issue 1: Analyte is lost during the sample loading step.
Q: My recovery is low, and I suspect the this compound is not binding to the SPE cartridge. What should I check first?
A: The most likely reason for poor retention is an incorrect pH of your sample. This compound has a carboxylic acid group. To ensure its retention on a reversed-phase sorbent (like C18 or a polymeric sorbent), the sample pH must be adjusted to be at least 2 pH units below the pKa of the analyte. This ensures the carboxylic acid is protonated (neutral), increasing its hydrophobicity and affinity for the non-polar sorbent.
Issue 2: Analyte is prematurely eluted during the wash step.
Q: I have confirmed that the analyte binds to the cartridge, but the recovery is still low. Could the wash step be the problem?
A: Yes, a wash solvent that is too strong can strip the analyte from the sorbent along with the interferences. The goal of the wash step is to remove endogenous contaminants that are less retained than this compound.
-
Recommendation: If you are using a reversed-phase sorbent, your wash solvent should be more polar than your elution solvent. A common starting point is a low percentage of organic solvent (e.g., 5-10% methanol (B129727) or acetonitrile) in acidified water. If you suspect analyte loss during this step, decrease the organic solvent percentage in your wash solution or analyze the wash fraction to confirm the presence of your analyte.
Issue 3: Analyte is not completely eluting from the cartridge.
Q: My recovery is consistently low, and I have ruled out issues with loading and washing. How can I improve the elution?
A: Incomplete elution occurs when the elution solvent is not strong enough to disrupt the interactions between this compound and the sorbent.
-
Recommendation: To elute this compound from a reversed-phase sorbent, you need a solvent that is significantly less polar than the wash solvent. Increase the percentage of organic solvent (e.g., methanol, acetonitrile, or a mixture) in your elution solvent. For acidic compounds like this compound, adding a small amount of a basic modifier like ammonium (B1175870) hydroxide (B78521) to the elution solvent can deprotonate the carboxylic acid, making it more polar and facilitating its release from the non-polar sorbent. However, ensure the final pH is compatible with your downstream analysis. This compound is soluble in ethanol (B145695) and DMSO at 50 mg/ml and in DMF at 100 mg/ml, indicating that these solvents are effective for elution.[2]
Quantitative Data Summary
The following tables summarize expected recovery rates for prostaglandin (B15479496) metabolites based on published data. While specific data for this compound is limited, these tables provide a benchmark for what can be achieved with an optimized SPE protocol.
Table 1: SPE Recovery of Prostaglandin E2 and its Metabolites from Different Matrices.
| Analyte Group | Matrix | Sorbent | Key Optimization | Average Recovery (%) |
| PGE2 and its metabolites | Urine, Plasma, Tissue Homogenate | Octadecyl-bonded silica (B1680970) (C18) | Inclusion of 1% formic acid in the sample | ≥90 |
Data adapted from Welsh et al. (2007). The study optimized SPE for PGE2 and its six enzymatic and non-enzymatic tissue metabolites.[5]
Table 2: SPE Recovery of Misoprostol Acid using a MicroElution Plate.
| Analyte | Matrix | Sorbent Type | Elution Volume | Recovery Range (%) |
| Misoprostol Acid | Human Plasma | Polymeric Reversed-Phase | 2 x 25 µL | 89.0 - 96.0 |
Data from a study on the parent compound, Misoprostol acid, demonstrating high recovery with low elution volumes.
Experimental Protocols
This section provides a detailed, generalized methodology for the solid-phase extraction of this compound from a biological matrix like plasma. This protocol is based on established methods for similar prostaglandin metabolites.
Protocol: SPE of this compound from Human Plasma using a Reversed-Phase Cartridge
1. Sample Pre-treatment: a. Thaw plasma samples on ice. b. To 1 mL of plasma, add an appropriate internal standard. c. Acidify the sample by adding 1% (v/v) formic acid. Vortex for 30 seconds. d. Centrifuge the sample to pellet any precipitated proteins.
2. SPE Cartridge Conditioning: a. Select a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent like Oasis HLB, 30-60 mg). b. Condition the cartridge by passing 1-2 mL of methanol or acetonitrile. c. Equilibrate the cartridge by passing 1-2 mL of acidified deionized water (e.g., water with 0.1% formic acid). Do not allow the sorbent bed to dry.
3. Sample Loading: a. Load the pre-treated plasma sample onto the conditioned SPE cartridge. b. Maintain a slow and consistent flow rate of approximately 1-2 mL/min.
4. Washing: a. Wash the cartridge with 1-2 mL of acidified water (e.g., water with 0.1% formic acid) to remove polar interferences. b. Further wash the cartridge with a weak organic solvent mixture (e.g., 1-2 mL of 5-10% methanol in acidified water) to remove less polar interferences.
5. Elution: a. Elute the this compound from the cartridge with 1-2 mL of an appropriate organic solvent (e.g., methanol, acetonitrile, or a mixture thereof). For enhanced elution, a small amount of ammonium hydroxide (e.g., 0.1-1%) can be added to the elution solvent. b. Collect the eluate in a clean collection tube.
6. Post-Elution Processing: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a small volume of the mobile phase for your LC-MS/MS analysis.
Visualizations
Diagram 1: General SPE Workflow for this compound
Caption: A generalized workflow for the solid-phase extraction of this compound.
Diagram 2: Troubleshooting Logic for Low SPE Recovery
Caption: A decision tree for troubleshooting low recovery in SPE.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - Applications - CAT N°: 22693 [bertin-bioreagent.com]
- 4. Human Metabolome Database: Showing metabocard for Prostaglandin E1 (HMDB0001442) [hmdb.ca]
- 5. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tetranor-Misoprostol Mass Spectrometry Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the mass spectrometric analysis of tetranor-Misoprostol.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a significant issue for this compound analysis?
A1: Ion suppression is a type of matrix effect that reduces the ionization efficiency of a target analyte, in this case, this compound.[1][2] It occurs when co-eluting components from the sample matrix (e.g., plasma, urine) compete with the analyte for ionization in the mass spectrometer's source.[2] This phenomenon can lead to decreased sensitivity, poor precision, and inaccurate quantification, compromising the reliability of study results.[3] Electrospray ionization (ESI), a common technique for analyzing prostaglandin (B15479496) metabolites, is particularly susceptible to ion suppression.[1][4]
Q2: How can I identify if ion suppression is affecting my this compound assay?
A2: Ion suppression may not always be obvious from the chromatogram alone.[5] Key indicators include a gradual decrease in sensitivity over a series of injections, increased variability (%RSD) in quality control samples, and unexpected shifts in retention times.[5][6] The most definitive method for identifying ion suppression is a post-column infusion experiment. This technique helps visualize the specific regions in the chromatogram where co-eluting matrix components are suppressing the analyte's signal.[7]
Q3: What are the most common sources of ion suppression when analyzing biological samples?
A3: When analyzing biological fluids like plasma or urine, the primary sources of ion suppression are endogenous matrix components.[5] These include:
-
Phospholipids (B1166683): A major cause of ion suppression, especially in plasma samples.[8]
-
Salts and Buffers: Can alter the properties of the ESI droplets and hinder analyte ionization.[7]
-
Proteins and Peptides: While larger proteins are often removed, remaining peptides can interfere.[5]
-
Other Endogenous Compounds: Metabolites and other small molecules present in the biological matrix.[7]
Q4: Which sample preparation technique is most effective at minimizing ion suppression for prostaglandin metabolites?
A4: Effective sample preparation is the most critical step to reduce or eliminate ion suppression.[1][2][8] While protein precipitation (PPT) is simple, it is often insufficient and can lead to significant matrix effects.[3] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at providing cleaner extracts.[1][3] For acidic compounds like this compound, SPE is a highly effective and commonly used technique.[9]
Troubleshooting Guides
Problem: My this compound signal is low, inconsistent, or decreasing with each injection.
This guide provides a systematic approach to troubleshooting and mitigating ion suppression.
Caption: Troubleshooting decision tree for ion suppression.
Data & Protocols
Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression
| Technique | Principle | Pros | Cons | Effectiveness for this compound |
| Protein Precipitation (PPT) | Protein removal by adding an organic solvent (e.g., acetonitrile). | Fast, simple, inexpensive. | Provides the least clean extract; high risk of ion suppression from phospholipids and other small molecules.[3] | Low to Moderate: Generally not recommended for achieving low limits of quantification. |
| Liquid-Liquid Extraction (LLE) | Analyte partitioning between two immiscible liquid phases. | Can provide very clean extracts.[3] | Can be labor-intensive, requires solvent optimization, may have lower recovery for polar compounds. | Good: Effective if an appropriate solvent system is developed to selectively extract the acidic analyte. |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent followed by selective elution. | Highly selective, provides clean extracts, high concentration factor, amenable to automation.[2][8] | Requires method development (sorbent, wash, elution), higher cost per sample than PPT. | Excellent: The preferred method for prostaglandin analysis, offering significant reduction in matrix components.[9] |
Experimental Protocol: Post-Column Infusion to Diagnose Ion Suppression
This experiment helps to identify regions of ion suppression in your chromatographic method.
Caption: Workflow for a post-column infusion experiment.
Methodology:
-
Prepare Infusion Solution: Create a solution of pure this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable, mid-range signal on the mass spectrometer.
-
System Setup:
-
Set up the LC system with the analytical column and mobile phases as usual.
-
Using a T-connector, connect the outlet of the analytical column to the mass spectrometer inlet.
-
Connect a syringe pump containing the infusion solution to the third port of the T-connector.
-
-
Execution:
-
Begin infusing the this compound solution at a low, constant flow rate (e.g., 5-10 µL/min). You should observe a stable signal (a flat baseline) on the mass spectrometer.
-
Once the signal is stable, inject a blank, extracted matrix sample (e.g., a plasma sample prepared with your SPE protocol but without the analyte or internal standard).
-
-
Data Analysis:
-
Monitor the this compound signal throughout the chromatographic run.
-
Any significant drop in the signal baseline indicates a region where co-eluting matrix components are causing ion suppression.
-
Compare the retention time of these suppression zones with the retention time of your actual analyte. If they overlap, your method needs optimization.
-
Experimental Protocol: Generic SPE for this compound from Plasma
This protocol is a starting point for developing a robust solid-phase extraction method for this compound, an acidic compound, from a plasma matrix.
Materials:
-
Mixed-Mode Anion Exchange SPE Cartridges
-
Human Plasma
-
Internal Standard (Stable isotope-labeled this compound)
-
Reagents: Methanol (B129727), Acetonitrile, Water, Formic Acid, Ammonium (B1175870) Hydroxide (B78521)
Methodology:
-
Sample Pre-treatment: To 500 µL of plasma, add the internal standard. Dilute with 500 µL of 4% phosphoric acid in water to protonate the acidic analyte.
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned cartridge.
-
Washing:
-
Wash 1: Pass 1 mL of an acidic aqueous buffer to remove polar interferences.
-
Wash 2: Pass 1 mL of methanol to remove non-polar interferences like phospholipids.
-
-
Elution: Elute the this compound and internal standard by passing 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the analyte, releasing it from the anion exchange sorbent.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
This protocol provides a much cleaner sample compared to protein precipitation, significantly reducing the risk of ion suppression.[8] The use of a stable isotope-labeled internal standard is crucial to correct for any remaining matrix effects and variability in extraction recovery.[2][10]
References
- 1. providiongroup.com [providiongroup.com]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. zefsci.com [zefsci.com]
- 7. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
selecting the right internal standard for tetranor-Misoprostol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection and use of an appropriate internal standard for the quantitative analysis of tetranor-Misoprostol by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for the quantification of this compound?
A1: The ideal internal standard for the quantification of this compound is a stable isotope-labeled (SIL) version of the analyte itself. Specifically, This compound-d5 is commercially available and is the recommended internal standard. SIL internal standards are considered the gold standard because they share nearly identical physicochemical properties with the analyte, ensuring they behave similarly during sample extraction, chromatography, and ionization. This co-elution and similar behavior effectively compensate for variations in sample preparation and matrix effects, leading to higher accuracy and precision in quantitative results.
Q2: Why is a stable isotope-labeled (SIL) internal standard preferred over a structural analog?
A2: A SIL internal standard, such as this compound-d5, is preferred over a structural analog for several key reasons:
-
Similar Physicochemical Properties: SIL standards have virtually identical extraction recovery, chromatographic retention time, and ionization efficiency to the unlabeled analyte. This ensures that any sample-to-sample variability is accurately accounted for.
-
Correction for Matrix Effects: Matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds from the biological matrix, can significantly impact quantification. Since the SIL internal standard co-elutes with the analyte and experiences the same matrix effects, the ratio of the analyte to the internal standard remains constant, leading to more accurate results.
-
Improved Precision and Accuracy: The use of a SIL internal standard minimizes the impact of variations in sample handling, injection volume, and instrument response, resulting in improved precision and accuracy of the measurement.
While a structural analog can be used if a SIL standard is unavailable, it is crucial to thoroughly validate its performance to ensure it adequately mimics the behavior of the analyte.
Q3: Where can I purchase this compound-d5?
A3: this compound-d5 is available from several commercial suppliers of analytical standards. Some of the well-known suppliers include:
-
Cayman Chemical
-
Labclinics
-
Simson Pharma
It is recommended to request a certificate of analysis from the supplier to verify the isotopic purity and concentration of the standard.
Q4: What are the key considerations when preparing my this compound-d5 internal standard working solution?
A4: Proper preparation of the internal standard working solution is critical for accurate quantification. Key considerations include:
-
Solvent Selection: Use a solvent in which both the analyte and the internal standard are highly soluble and stable. Acetonitrile or methanol (B129727) are common choices for prostaglandins (B1171923).
-
Concentration: The concentration of the internal standard should be optimized based on the expected concentration range of the analyte in the samples and the sensitivity of the mass spectrometer. A common practice is to use a concentration that is in the mid-range of the calibration curve.
-
Storage: Store the stock and working solutions at an appropriate temperature (typically -20°C or -80°C) in tightly sealed containers to prevent solvent evaporation and degradation. Prostaglandin (B15479496) standards can be susceptible to degradation, so it is important to follow the storage recommendations provided by the supplier.[1]
-
Avoiding Contamination: Use clean glassware and high-purity solvents to avoid contamination of the internal standard solution.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound using a stable isotope-labeled internal standard.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Internal Standard Response | Inconsistent sample preparation (e.g., pipetting errors, incomplete extraction).Precipitation of the internal standard in the sample matrix.Degradation of the internal standard. | Review and standardize the sample preparation workflow.Ensure the internal standard is fully dissolved and mixed with the sample.Check the stability of the internal standard in the sample matrix and storage conditions. Prepare fresh working solutions. |
| Poor Peak Shape for Analyte and/or Internal Standard | Inappropriate mobile phase composition or gradient.Column degradation or contamination.Sub-optimal injection solvent. | Optimize the mobile phase pH and organic solvent composition.Use a guard column and/or flush the analytical column.Ensure the injection solvent is compatible with the mobile phase. |
| Isotopic Crosstalk (Contribution of Analyte Signal to Internal Standard Signal) | Natural isotopic abundance of elements (e.g., 13C) in the analyte.In-source fragmentation of the analyte. | Select a deuterated standard with a higher mass difference from the analyte (ideally > 3 Da).Optimize the mass spectrometer source conditions (e.g., collision energy) to minimize in-source fragmentation.[2]If crosstalk is unavoidable, it may be necessary to correct for it mathematically.[3] |
| Matrix Effects (Ion Suppression or Enhancement) | Co-eluting endogenous compounds from the biological matrix. | Improve chromatographic separation to resolve the analyte and internal standard from interfering compounds.Optimize the sample preparation method to more effectively remove matrix components (e.g., use a more selective solid-phase extraction sorbent).Evaluate different ionization sources or polarities. |
| Analyte and Internal Standard Do Not Co-elute | Significant difference in the number of deuterium (B1214612) atoms leading to a chromatographic shift (isotopic effect).Use of a structural analog with different chromatographic properties. | This is less common with SIL internal standards having a moderate number of deuterium atoms but can occur. Ensure the retention time difference is minimal and does not impact co-elution with interfering matrix components.If using a structural analog, select one with a very similar chemical structure and polarity to the analyte. |
Experimental Protocols
Representative LC-MS/MS Method for this compound Quantification
This protocol is a representative method based on common practices for the analysis of prostaglandins and their metabolites.[4][5][6][7] Optimization will be required for specific instrumentation and biological matrices.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample Pre-treatment: To 1 mL of plasma or urine, add 10 µL of the this compound-d5 internal standard working solution. Acidify the sample with 10% formic acid to a pH of approximately 3.
-
SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge (e.g., Oasis MAX) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 2% formic acid in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
2. LC-MS/MS Parameters
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 20% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | To be optimized for the specific instrumentthis compound: [M-H]⁻ → product ionthis compound-d5: [M+4-H]⁻ → product ion |
| Source Temperature | 500°C |
| Collision Energy | To be optimized |
Note: The specific MRM transitions and collision energies must be determined by infusing pure standards of this compound and this compound-d5 into the mass spectrometer.
Visualizations
References
- 1. A study on the stability of prostaglandin E2 in methylhydroxyethylcellulose gel by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid [frontiersin.org]
- 6. waters.com [waters.com]
- 7. Forensic Toxicological Aspects of Misoprostol Use in Pharmacological Abortions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of Tetranor-Misoprostol
Welcome to the technical support center for the synthesis and purification of tetranor-Misoprostol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the complexities of working with this prostaglandin (B15479496) E1 analog.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its synthesis challenging?
This compound is a more polar metabolite of Misoprostol (B33685), formed by the de-esterification of Misoprostol to Misoprostol free acid, followed by further metabolism.[1] Its synthesis is challenging due to the inherent instability of the prostaglandin E1 core structure, which is susceptible to degradation under various conditions. Key challenges include controlling stereochemistry at multiple centers, preventing side reactions like dehydration and isomerization, and purifying the polar, often oily, final product.
Q2: What are the common degradation products I should be aware of during synthesis and storage?
Prostaglandin E1 analogs like Misoprostol are sensitive to humidity and temperature.[2][3] Common degradation products arise from dehydration of the β-hydroxy ketone system to form Type A Misoprostol, which can then isomerize to Type B Misoprostol. Epimerization at C-8 can also occur, leading to the 8-epi diastereomer.[2][3] These impurities are less active and complicate purification.
Q3: What are the recommended storage conditions for this compound?
To ensure stability, this compound should be stored at -80°C as a solution in an anhydrous organic solvent like acetonitrile.[1] Stability data indicates it is stable for at least two years under these conditions.[1] Exposure to moisture and elevated temperatures should be strictly avoided to prevent degradation.[2][3]
Q4: Can I use purification methods developed for Misoprostol for its tetranor analog?
Yes, with modifications. Purification protocols for Misoprostol, often involving silica (B1680970) gel chromatography, provide a good starting point. However, due to the increased polarity of this compound (owing to the free carboxylic acid), adjustments to the solvent system will be necessary. More polar solvent mixtures are typically required for efficient elution from silica gel. Reversed-phase HPLC can also be an effective technique for purifying polar prostaglandin analogs.
Troubleshooting Guides
Synthesis
| Issue | Potential Cause | Troubleshooting Steps |
| Low reaction yield | 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Suboptimal reaction conditions (temperature, reagents). | 1. Monitor reaction progress by TLC or LC-MS to ensure completion. 2. Use fresh, anhydrous solvents and reagents. Perform reactions under an inert atmosphere (e.g., argon or nitrogen). 3. Optimize reaction temperature and reagent stoichiometry based on literature for similar prostaglandin syntheses. |
| Formation of multiple side products | 1. β-elimination: The β-hydroxyketone moiety in the cyclopentanone (B42830) ring is prone to dehydration. 2. Epimerization: Loss of stereochemical integrity at sensitive positions. 3. Side reactions of protecting groups. | 1. Use mild reaction conditions, especially during deprotection steps. Avoid strong acids or bases. 2. Control reaction temperatures carefully. 3. Choose robust protecting groups that are stable to the reaction conditions and can be removed selectively under mild conditions. |
| Difficulty in isolating the product from the reaction mixture | High polarity of this compound making extraction from aqueous media challenging. | 1. Acidify the aqueous layer to a pH of ~4-5 before extraction with an organic solvent like ethyl acetate (B1210297) to ensure the carboxylic acid is protonated and more soluble in the organic phase. 2. Use a continuous liquid-liquid extractor for more efficient extraction of highly polar compounds. |
Purification
| Issue | Potential Cause | Troubleshooting Steps |
| Poor separation on silica gel chromatography | 1. Inappropriate solvent system. 2. Co-elution of closely related impurities (e.g., diastereomers). | 1. Increase the polarity of the mobile phase gradually. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate, acetone (B3395972), or methanol). 2. Consider using a different stationary phase, such as diol-bonded silica or reversed-phase silica (C18). 3. For diastereomers, chiral chromatography may be necessary. |
| Product degradation during purification | Sensitivity of the prostaglandin core to the stationary phase or prolonged exposure to solvents. | 1. Deactivate the silica gel by adding a small percentage of a weak acid (e.g., 0.05% formic acid) or a base (e.g., triethylamine) to the eluent, depending on the stability of the compound. 2. Work quickly and keep fractions cold. Evaporate solvents under reduced pressure at low temperatures. |
| Difficulty in removing residual solvent | The product is an oil that can trap solvents. | 1. Use a high-vacuum pump to remove residual solvents. 2. Co-evaporation with a solvent that has a low boiling point and is a good solvent for the product but not for the residual solvent can be effective. 3. Lyophilization from a suitable solvent system can also be employed. |
Experimental Protocols
General Synthesis Strategy for Tetranor-Prostaglandin Analogs
A common synthetic route for prostaglandin E1 analogs involves a conjugate addition of a vinyl cuprate (B13416276) (representing the lower side chain) to a protected cyclopentenone derivative (the core structure with the upper side chain precursor). This is followed by deprotection and functional group manipulations.
Diagram of the General Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound.
Key Experimental Step: Purification by Column Chromatography
-
Column Packing : Prepare a slurry of silica gel (e.g., Kieselgel Si 60) in the initial, least polar eluent mixture. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading : Dissolve the crude this compound in a minimal amount of the initial eluent. If the sample is not fully soluble, use a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.
-
Elution : Begin elution with a non-polar solvent system (e.g., dichloromethane:acetone with 0.05% formic acid) and gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., acetone or methanol).[3]
-
Fraction Collection : Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) or LC-MS.
-
Product Isolation : Combine the fractions containing the pure product and evaporate the solvent under reduced pressure at a low temperature (<30°C).
Data Presentation
| Parameter | Misoprostol | This compound | Reference |
| Molecular Formula | C22H38O5 | C17H28O5 | [1] |
| Molecular Weight | 382.5 g/mol | 312.4 g/mol | [1] |
| Purity (Commercially Available) | ≥98% | ≥95% | [1][4] |
| Storage Temperature | Room Temperature (in blister) | -80°C (in solution) | [1][2] |
Signaling and Metabolic Pathways
This compound is a metabolite of Misoprostol. Misoprostol, a synthetic prostaglandin E1 analog, exerts its biological effects by acting as an agonist at prostaglandin E receptors (EP receptors).[5][6] The metabolic pathway leading to this compound involves two main steps.
Diagram of Misoprostol Metabolism
Caption: The metabolic pathway from Misoprostol to this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Instability of Misoprostol Tablets Stored Outside the Blister: A Potential Serious Concern for Clinical Outcome in Medical Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Instability of misoprostol tablets stored outside the blister: a potential serious concern for clinical outcome in medical abortion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Cayman Chemical [bioscience.co.uk]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Misoprostol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Resolution in Chromatographic Separation of Isomers
Welcome to the technical support center for enhancing the resolution of isomers in chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common separation challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for poor resolution or co-elution of isomers?
A1: Poor resolution of isomers is a common challenge stemming from their very similar physicochemical properties.[1] The primary contributing factors include:
-
Inappropriate Stationary Phase: The column chemistry may not be selective enough to differentiate between the subtle structural differences of the isomers.[1]
-
Suboptimal Mobile Phase Composition: The solvent system may not create sufficient differences in partitioning behavior between the isomers.[1][2]
-
Temperature Fluctuations: Temperature can significantly impact selectivity and efficiency in chromatographic separations.[2][3]
-
High Flow Rate: An excessively high flow rate can lead to band broadening, which diminishes resolution.[1]
Q2: How does temperature affect the separation of isomers?
A2: Temperature is a critical parameter for optimizing selectivity in isomer separations.[3][4] Changes in column temperature can alter the interactions between the isomers and the stationary phase.[4] In reversed-phase liquid chromatography, improved separations of isomers are often possible at reduced column temperatures.[5] For some chiral separations, reducing the column temperature can prevent on-column racemization, which causes peak coalescence.[6] It is recommended to screen a range of temperatures (e.g., 25°C to 60°C) to determine the optimal condition for a specific separation.[4]
Q3: When should I consider using a chiral stationary phase?
A3: Chiral stationary phases (CSPs) are essential for the separation of enantiomers, which are non-superimposable mirror images with identical physical and chemical properties in an achiral environment.[7][8][9] Conventional (achiral) HPLC columns can separate diastereomers, which have different physical properties.[9][10] However, for enantiomers, a chiral recognition mechanism is required, which is provided by a CSP.[7] The most commonly used CSPs are polysaccharide-based.[3][8]
Q4: What is the role of mobile phase additives in improving resolution?
A4: Mobile phase additives can significantly enhance the resolution of isomers. In chiral separations, additives can affect the separation of enantiomers and even alter their elution order.[3] For instance, adjusting the concentration of formic acid in the mobile phase has been shown to impact the separation of Fmoc-N-Isoleucine enantiomers.[3] In Supercritical Fluid Chromatography (SFC), additives can improve separation efficiency by masking active sites (e.g., residual silanols) on the stationary phase surface.[11]
Q5: Can I use techniques other than chromatography to resolve isomers?
A5: Yes, other techniques can be used, particularly for resolving enantiomers. One common method is the formation of diastereomeric salts.[12] This involves reacting a racemic mixture with a chiral resolving agent to form diastereomers, which have different physical properties (like solubility) and can be separated by crystallization.[12][13]
Troubleshooting Guides
Issue: Poor Resolution or Co-elution of Isomers
This is one of the most frequent challenges encountered when separating structurally similar compounds.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting poor resolution.
| Possible Cause | Troubleshooting Steps & Recommendations |
| Inappropriate Stationary Phase | The choice of the column is critical. For separating positional isomers, a phenyl-based column might offer better selectivity than a standard C18 column.[9][14] For enantiomers, a chiral stationary phase is necessary.[7] It is often beneficial to screen several columns with different chemistries.[3][15] |
| Suboptimal Mobile Phase | Systematically adjust the mobile phase composition.[16] This includes changing the organic modifier (e.g., acetonitrile (B52724) vs. methanol), adjusting the pH, and varying the concentration of any additives.[17][18] For complex mixtures, a gradient elution may provide better resolution than an isocratic method.[19] |
| Incorrect Column Temperature | Temperature affects selectivity.[3] Experiment with different column temperatures, for example, in 5°C increments, to find the optimal setting.[4] In some cases, especially for chiral separations, lower temperatures can significantly improve resolution.[6][20] |
| Flow Rate Too High | Reducing the flow rate can increase efficiency and improve resolution, although it will also increase the analysis time.[17][21] |
| Sample Solvent Mismatch | The sample should ideally be dissolved in the mobile phase or a weaker solvent.[4] Using a solvent stronger than the mobile phase can cause peak distortion and loss of resolution.[22] |
Quantitative Data Summary
Table 1: Effect of Mobile Phase Modifier on Resolution of Diastereomers
| Organic Modifier (in water) | Resolution (Rs) between Diastereomer 1 and 2 |
| 50% Acetonitrile | 1.2 |
| 60% Acetonitrile | 1.5 |
| 70% Acetonitrile | 1.3 |
| 50% Methanol | 1.4 |
| 60% Methanol | 1.8 |
| 70% Methanol | 1.6 |
Note: This is example data and actual results will vary depending on the specific isomers and chromatographic conditions.
Table 2: Effect of Temperature on Enantiomeric Separation of Oxazepam [6]
| Column Temperature (°C) | Resolution (Rs) | Observation |
| 9 | > 1.5 | Baseline separation |
| 13 | 1.5 | Unit resolution |
| 18 | < 1.0 | Peak coalescence |
| 24 | 0 | Complete co-elution |
Experimental Protocols
Protocol 1: Chiral Method Development Screening
This protocol outlines a systematic approach to developing a chiral separation method.
Chiral Method Development Workflow
Caption: A workflow for chiral method development.
-
Column Screening:
-
Select a diverse set of chiral stationary phases (CSPs), with a focus on polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) as they are widely applicable.[3][8]
-
Perform initial screening runs on each column.
-
-
Mobile Phase Screening:
-
For each column, test different mobile phase modes:
-
Normal Phase: Typically a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) with an alcohol such as isopropanol (B130326) or ethanol.[23]
-
Reversed Phase: A mixture of water with an organic modifier like acetonitrile or methanol, often with a buffer.[18]
-
Polar Organic Mode: A polar organic solvent like methanol, ethanol, or acetonitrile, often with additives.[8]
-
-
LC-MS compatible conditions can also be screened if required.[7]
-
-
Evaluation and Optimization:
-
Review the results from the initial screening to identify the most promising column and mobile phase combination that shows some separation.[7]
-
Systematically optimize the selected conditions by fine-tuning the mobile phase composition (e.g., modifier percentage, additive concentration), column temperature, and flow rate to achieve baseline resolution.[3]
-
Protocol 2: Resolution of Diastereomers via Salt Crystallization
This protocol provides a general procedure for separating enantiomers by forming diastereomeric salts.[24][25]
-
Salt Formation:
-
Crystallization:
-
Isolation and Purification:
-
Liberation of the Enantiomer:
-
Dissolve the purified diastereomeric salt in a suitable solvent (e.g., water).
-
Adjust the pH to break the ionic bond and liberate the free enantiomer and the resolving agent.[25]
-
Extract the desired enantiomer using an appropriate solvent.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. academic.oup.com [academic.oup.com]
- 7. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 10. Trouble resolving isomers - Chromatography Forum [chromforum.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 13. books.rsc.org [books.rsc.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. pharmaguru.co [pharmaguru.co]
- 18. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 19. mastelf.com [mastelf.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mastelf.com [mastelf.com]
- 22. halocolumns.com [halocolumns.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
Technical Support Center: Addressing Variability in Tetranor-Misoprostol Quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of tetranor-Misoprostol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it measured?
A: this compound is a more polar, primary metabolite of misoprostol (B33685).[1] Misoprostol is a synthetic prostaglandin (B15479496) E1 analog that is rapidly de-esterified in the body to its active form, misoprostol acid.[1][2][3] Misoprostol acid is then further metabolized through beta-oxidation to form this compound.[1] Measuring this terminal metabolite can be crucial for pharmacokinetic (PK) studies, providing insights into the drug's metabolism and overall exposure.
Q2: What are the main challenges in quantifying this compound?
A: The primary challenges stem from the inherent characteristics of prostaglandin metabolites and the complexity of biological matrices. These include:
-
Analyte Instability: Like its precursor, misoprostol acid, this compound is expected to be unstable at room temperature in biological samples, requiring strict handling and storage protocols.[2][4]
-
Low Concentrations: Therapeutic doses of misoprostol result in very low circulating concentrations of its metabolites, necessitating highly sensitive analytical methods like LC-MS/MS.[3][4]
-
Matrix Effects: Endogenous components in biological fluids (e.g., plasma, urine), particularly phospholipids (B1166683), can interfere with the ionization process in the mass spectrometer, leading to signal suppression or enhancement and compromising accuracy and reproducibility.[5][6][7][8]
-
Extraction Efficiency: Achieving consistent and high recovery of this polar metabolite from a complex biological matrix can be difficult.[4]
Q3: Which analytical technique is most suitable for this compound quantification?
A: Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice. This technique offers the high sensitivity, specificity, and throughput required to accurately measure the low concentrations of this compound in complex biological samples.[4][5][9][10]
Q4: Why is an internal standard (IS) necessary?
A: A suitable internal standard, ideally a stable isotope-labeled version of the analyte (e.g., this compound-d5), is critical. An IS is added at a known concentration to all samples and standards at the beginning of the extraction process. It helps to correct for variability in sample preparation (extraction recovery) and for matrix-induced ionization suppression or enhancement, thereby improving the accuracy and precision of the quantification.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of this compound.
Issue 1: High Variability or Poor Reproducibility
Q: My results show high variability between replicates or between analytical runs. What are the likely causes?
A: High variability is a common issue that can originate from several stages of the analytical process.
-
Analyte Instability: this compound's precursor, misoprostol acid, is known to be thermally unstable.[2][4] Inconsistent handling of samples (e.g., extended time at room temperature, variable freeze-thaw cycles) can lead to differential degradation.
-
Solution: Process biological samples (e.g., plasma separation) immediately after collection on ice. Store them at -80°C. Thaw samples on ice just before extraction and minimize the time they spend at room temperature.[4][11] It is recommended to analyze prepared samples as quickly as possible.[2][4]
-
-
Inconsistent Sample Preparation: Variability in manual extraction steps, such as pipetting, vortexing, or evaporation, can lead to inconsistent recovery.
-
Solution: Employ a validated and standardized Solid-Phase Extraction (SPE) protocol.[4] Use automated or semi-automated liquid handlers for repetitive tasks if available. Ensure the internal standard has fully equilibrated with the sample before extraction.
-
-
Matrix Effects: The composition of biological matrices can vary between individuals or samples, causing differential ion suppression or enhancement.[5][6][12]
-
Solution: Optimize the chromatographic separation to move the analyte's retention time away from regions of significant matrix interference (often where phospholipids elute).[8] Utilize a stable isotope-labeled internal standard that co-elutes with the analyte to effectively compensate for these effects.[6]
-
Issue 2: Low or No Analyte Signal
Q: I am observing very low signal or cannot detect the analyte, even in spiked samples. What should I check?
A: This issue points towards problems with analyte recovery, degradation, or instrument sensitivity.
-
Inefficient Extraction: The chosen extraction method may not be effectively capturing the analyte from the matrix.
-
Solution: Optimize the sample preparation method. For Solid-Phase Extraction (SPE), experiment with different sorbents (e.g., mixed-mode anion exchange like Oasis MAX for acidic compounds) and optimize the pH of the loading, washing, and elution steps.[3][4] For Liquid-Liquid Extraction (LLE), test various organic solvents; ethyl acetate (B1210297) has shown high efficiency for misoprostol acid.[2]
-
-
Analyte Degradation: The compound may have degraded during sample collection, storage, or preparation.
-
Solution: Review sample handling procedures as described in Issue 1. Ensure all solvents and reagents are fresh and of high purity.
-
-
Sub-optimal MS/MS Parameters: The mass spectrometer settings may not be optimized for this compound.
-
Insufficient Assay Sensitivity: The therapeutic doses of misoprostol lead to very low plasma concentrations of its metabolites.[3][4]
Issue 3: Poor Chromatographic Peak Shape
Q: My analyte peak is broad, tailing, or splitting. How can I improve it?
A: Poor peak shape compromises sensitivity and integration accuracy.
-
Solvent Mismatch: The solvent used to reconstitute the final extract may be too strong compared to the initial mobile phase, causing peak distortion.[15]
-
Solution: The reconstitution solvent should be as close as possible in composition and strength to the initial mobile phase conditions.
-
-
Secondary Interactions: Acidic analytes can interact with metal components in the LC system (e.g., column frits, tubing), leading to peak tailing.[15]
-
Solution: Adding a small amount of a modifier like phosphoric acid to the mobile phase can sometimes improve the peak shape for acidic phospholipids and similar compounds.[16] Using a system with bio-inert components can also mitigate this issue.
-
-
Column Overload or Degradation: Injecting too much sample or the accumulation of matrix components can degrade column performance.
-
Solution: Ensure the injection volume and concentration are within the column's capacity. Use a guard column and implement a robust column washing procedure between batches.
-
Data Presentation: Comparative Tables
Table 1: Comparison of Sample Preparation Methods for Misoprostol Acid (Precursor to this compound)
| Parameter | Method 1: Solid-Phase Extraction (SPE) | Method 2: Liquid-Liquid Extraction (LLE) |
| Principle | Differential partitioning between a solid sorbent and a liquid mobile phase. | Partitioning between two immiscible liquid phases. |
| Typical Sorbent/Solvent | Oasis MAX or HLB cartridges.[3][4][17] | Ethyl Acetate or other polar organic solvents.[2][14] |
| Reported Recovery | Generally high and consistent, often >88%.[9][13] | Can be variable but optimized methods report good recovery. |
| Pros | High selectivity, cleaner extracts (reduced matrix effects), potential for automation. | Simple, low cost, does not require special cartridges. |
| Cons | Higher cost per sample, requires method development to optimize steps (conditioning, loading, washing, elution). | Can be less selective, may co-extract more interferences, can be labor-intensive. |
Table 2: Typical LC-MS/MS Parameters for Prostaglandin Metabolite Analysis
| Parameter | Typical Setting | Rationale / Notes |
| LC Column | C18 Reverse-Phase (e.g., Acquity UPLC BEH C18, 50mm x 2.1mm, 1.7µm).[9] | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.1% Ammonium solution.[9] | Acidic or basic modifier to improve peak shape and ionization efficiency. |
| Mobile Phase B | Acetonitrile or Methanol (B129727) with the same modifier. | Organic solvent for elution. |
| Flow Rate | 0.3 - 0.5 mL/min (for UPLC). | Typical for 2.1mm ID columns to ensure sharp peaks. |
| Gradient | A gradient from low to high organic phase over several minutes. | Separates the analyte from endogenous matrix components. |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode.[13][14] | Prostaglandin metabolites contain a carboxylic acid group, which readily forms [M-H]⁻ ions. |
| Detection Mode | Multiple Reaction Monitoring (MRM).[9][13] | Provides high specificity and sensitivity by monitoring a specific precursor → product ion transition. |
| Example MRM (Misoprostol Acid) | m/z 367.0 → 249.1.[2][13] | Note: MRM transitions for this compound must be determined empirically. |
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Solid-Phase Extraction (SPE)
This is a general protocol based on methods for misoprostol acid and should be optimized specifically for this compound.
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: To a 500 µL aliquot of plasma in a polypropylene (B1209903) tube, add 10 µL of the internal standard (IS) working solution. Vortex briefly.
-
Dilution: Add 500 µL of an aqueous buffer (e.g., 2% formic acid in water) to the plasma. Vortex to mix. This step adjusts the pH to ensure the analyte is in the correct ionic state for binding to the SPE sorbent.
-
SPE Cartridge Conditioning: Condition an SPE cartridge (e.g., Oasis MAX, 30 mg) by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Sample Loading: Load the entire diluted plasma sample onto the conditioned SPE cartridge. Allow the sample to pass through slowly under gravity or gentle vacuum.
-
Washing: Wash the cartridge with 1 mL of an aqueous buffer followed by 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove salts and polar interferences.[18]
-
Elution: Elute the analyte and IS with 1 mL of an appropriate elution solvent (e.g., methanol containing 2% formic acid).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of a solvent that matches the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile). Vortex thoroughly and transfer to an autosampler vial for LC-MS/MS analysis.
Mandatory Visualizations
Caption: Metabolic pathway of Misoprostol.
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for high result variability.
References
- 1. caymanchem.com [caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. waters.com [waters.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validated method for the determination of misoprostol acid in whole blood by ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An optimised protocol for the extraction of non-viral mRNA from human plasma frozen for three years - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sources of variability in metabolite measurements from urinary samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Forensic Toxicological Aspects of Misoprostol Use in Pharmacological Abortions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of misoprostol acid in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A versatile ultra-high performance LC-MS method for lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medcraveonline.com [medcraveonline.com]
- 18. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
Validation & Comparative
A Comparative Guide to the Biological Activity of Misoprostol Acid and tetranor-Misoprostol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of Misoprostol (B33685) acid and its metabolite, tetranor-Misoprostol. Misoprostol, a synthetic analog of prostaglandin (B15479496) E1, is a prodrug that is rapidly converted in the body to its pharmacologically active form, Misoprostol acid.[1][2] This active metabolite is responsible for the therapeutic effects of Misoprostol, which include gastric cytoprotection and uterine contraction.[3][4] Misoprostol acid is subsequently metabolized to various compounds, including this compound.[3]
This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic and signaling pathways to facilitate a clear understanding of the biological profiles of these two compounds.
Data Presentation: A Comparative Overview
Table 1: Biological Activity of Misoprostol Acid
| Parameter | Value | Receptor Subtype(s) | Comments |
| Receptor Binding Affinity (Ki) | Not explicitly stated in the reviewed literature, but its potent agonism suggests high affinity. | EP2, EP3, EP4 | Misoprostol acid is the active metabolite responsible for the pharmacological effects of Misoprostol. |
| Functional Potency (EC50/IC50) | Potent agonist | EP2, EP3, EP4 | The agonistic activity at the EP3 receptor, a Gi-coupled receptor, leads to a decrease in intracellular cAMP levels. |
| Biological Role | Active Metabolite | - | Mediates the therapeutic effects of Misoprostol, including gastric protection and uterine stimulation.[3][4] |
Metabolic Pathway of Misoprostol
Misoprostol undergoes rapid and extensive metabolism in vivo. The initial and most critical step is the de-esterification of the Misoprostol prodrug to form the biologically active Misoprostol acid. This conversion is so efficient that Misoprostol itself is often undetectable in plasma following oral administration.[1] Misoprostol acid is then further metabolized through beta-oxidation of its alpha side chain and omega-oxidation of its beta side chain, leading to the formation of dinor and tetranor metabolites.[1]
Signaling Pathway of Misoprostol Acid via the EP3 Receptor
Misoprostol acid exerts many of its physiological effects by acting as an agonist at the prostaglandin E2 receptor subtype 3 (EP3). The EP3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi. Upon binding of Misoprostol acid, the Gi protein is activated, which in turn inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). The reduction in cAMP levels modulates the activity of downstream effectors, such as protein kinase A (PKA), ultimately leading to the physiological response.
References
- 1. Metabolism and pharmacokinetic studies of misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A Relative Bioavailability Study of Two Misoprostol Formulations Following a Single Oral or Sublingual Administration [frontiersin.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. misoprostol.org [misoprostol.org]
- 5. Misoprostol, an anti-ulcer agent and PGE2 receptor agonist, protects against cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Misoprostol Acid Levels Following Oral Versus Vaginal Administration of Misoprostol
An Examination of Pharmacokinetic Profiles for Researchers and Drug Development Professionals
Misoprostol (B33685), a synthetic prostaglandin (B15479496) E1 analogue, is utilized for a variety of indications in obstetrics and gynecology. Its clinical efficacy is intrinsically linked to its pharmacokinetic profile, which varies significantly with the route of administration. Following administration, misoprostol is rapidly and extensively de-esterified to its pharmacologically active metabolite, misoprostol acid.[1][2] This guide provides a comparative analysis of misoprostol acid levels in the body following oral and vaginal administration of misoprostol, with a focus on key pharmacokinetic parameters to inform research and clinical development.
Pharmacokinetic Data Summary
The route of administration profoundly impacts the absorption and bioavailability of misoprostol acid. Oral administration leads to a more rapid absorption and higher peak plasma concentrations (Cmax), while vaginal administration results in a slower onset but more sustained plasma levels and greater overall drug exposure (AUC). These differences are critical in determining the dosing regimens for various clinical applications.
A summary of the key pharmacokinetic parameters for misoprostol acid following a 400-μg dose of misoprostol is presented below:
| Pharmacokinetic Parameter | Oral Administration (Mean ± SD) | Vaginal Administration (Mean ± SD) | Key Observations |
| Cmax (pg/mL) | 277 ± 124 | 165 ± 86 | Peak plasma concentration is significantly higher with oral administration. |
| Tmax (minutes) | 34 ± 17 | 80 ± 27 | Time to reach peak plasma concentration is significantly shorter with oral administration. |
| AUC (0-4 hours) (pg·h/mL) | 273.3 ± 110.0 | 503.3 ± 296.7 | Area under the curve, indicating total drug exposure, is greater with vaginal administration over 4 hours. |
| AUC (0-6 hours) (pg·h/mL) | 300.0 ± 103.3 | 956.7 ± 541.7 | The difference in total drug exposure becomes more pronounced over a 6-hour period with vaginal administration. |
Data compiled from a study involving 20 women who received a 400-μg dose of misoprostol.[1]
Experimental Protocols
The data presented in this guide are derived from a pharmacokinetic study comparing oral and vaginal administration of misoprostol. The methodology employed in this study is outlined below.
Study Design: A comparative study was conducted with twenty women who were administered a single 400-μg dose of misoprostol.[1] The participants were divided into two groups: one receiving the dose orally and the other vaginally.
Participants: The study included both pregnant women in their first trimester undergoing abortion and non-pregnant women.[1]
Drug Administration:
-
Oral Group: Participants received a 400-μg misoprostol tablet to be swallowed.
-
Vaginal Group: A 400-μg misoprostol tablet was placed in the posterior vaginal fornix.
Blood Sampling: Serum levels of misoprostol acid were measured at multiple time points to characterize the pharmacokinetic profile. Blood samples were collected at 7.5, 15, 30, 45, 60, 90, 120, and 240 minutes post-administration for all participants.[1] An additional blood sample was taken at 360 minutes for the non-pregnant cohort.[1]
Bioanalytical Method: The concentration of misoprostol acid in the serum samples was quantified using a validated analytical method.
Visualizing the Experimental Workflow
The following diagram illustrates the workflow of the comparative pharmacokinetic study, from participant recruitment to data analysis.
References
A Researcher's Guide to Misoprostol Assays: Navigating Cross-Reactivity with Tetranor-Misoprostol
For researchers, scientists, and drug development professionals, the accurate measurement of Misoprostol (B33685) and its metabolites is crucial for pharmacokinetic and pharmacodynamic studies. This guide provides a comparative overview of analytical considerations, with a focus on the potential cross-reactivity of Misoprostol immunoassays with its metabolite, tetranor-Misoprostol.
Misoprostol, a synthetic prostaglandin (B15479496) E1 analog, is a prodrug that undergoes rapid metabolism in the body. Its clinical activity is primarily attributed to its free acid metabolite, Misoprostol acid. This active metabolite is further broken down into inactive metabolites, including dinor and tetranor derivatives, which are then excreted.[1] this compound is a significant, more polar metabolite resulting from this degradation pathway.[2][3][4][5] The structural similarities between Misoprostol, Misoprostol acid, and this compound raise important questions about the specificity of immunoassays designed to detect the parent drug or its active form.
The Challenge of Cross-Reactivity in Immunoassays
Immunoassays, such as ELISA and radioimmunoassay (RIA), are common tools for quantifying drug concentrations in biological samples. However, a significant limitation of these methods is the potential for cross-reactivity, where the antibodies used in the assay bind to structurally related but distinct molecules.[6] In the context of Misoprostol, an assay designed to measure the active Misoprostol acid could potentially cross-react with this compound, leading to an overestimation of the active drug's concentration and inaccurate pharmacokinetic profiling.
Comparative Analysis of Assay Methodologies
| Assay Type | Principle | Specificity | Throughput | Cost |
| Immunoassay (ELISA/RIA) | Antibody-antigen binding | Potentially lower due to cross-reactivity with metabolites. Requires validation. | High | Lower |
| LC-MS/MS | Chromatographic separation and mass-to-charge ratio detection | Very high, can distinguish between parent drug and metabolites. | Lower | Higher |
Experimental Protocols
General Protocol for Cross-Reactivity Testing in a Competitive ELISA
A competitive ELISA is a common format for the detection of small molecules like Misoprostol. The following is a generalized protocol to assess the cross-reactivity of an immunoassay for Misoprostol acid with this compound.
Materials:
-
Microplate pre-coated with an anti-Misoprostol acid antibody
-
Misoprostol acid standard
-
This compound
-
Enzyme-conjugated Misoprostol
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a serial dilution of the Misoprostol acid standard to create a standard curve.
-
Competitor Preparation: Prepare a series of dilutions of this compound.
-
Assay Procedure: a. To the antibody-coated wells, add a fixed amount of enzyme-conjugated Misoprostol. b. To separate sets of wells, add either the Misoprostol acid standards or the this compound dilutions. c. Incubate the plate to allow for competitive binding between the free analyte (Misoprostol acid or this compound) and the enzyme-conjugated Misoprostol for the antibody binding sites. d. Wash the plate to remove unbound reagents. e. Add the substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of free analyte in the sample. f. Add the stop solution to terminate the reaction. g. Read the absorbance of each well using a microplate reader.
-
Data Analysis: a. Plot the standard curve of absorbance versus the concentration of Misoprostol acid. b. Determine the concentration of this compound that causes a 50% reduction in the maximum signal (IC50). c. Calculate the percent cross-reactivity using the following formula: % Cross-reactivity = (IC50 of Misoprostol acid / IC50 of this compound) x 100
Visualizing Key Processes
To aid in the understanding of the underlying biological and experimental processes, the following diagrams are provided.
Conclusion and Recommendations
The accurate quantification of Misoprostol requires careful consideration of the analytical method employed. While immunoassays offer a high-throughput and cost-effective solution, the potential for cross-reactivity with metabolites such as this compound is a significant concern that can compromise data integrity. Due to the lack of publicly available quantitative data on this specific cross-reactivity, it is imperative that researchers:
-
Prioritize Assay Validation: Independently assess the cross-reactivity of any chosen Misoprostol immunoassay with its major metabolites, including Misoprostol acid and this compound, before use in pivotal studies.
-
Consider Alternative Methods: For studies requiring high specificity and accuracy, employ chromatographic methods such as LC-MS/MS.
-
Consult with Manufacturers: Directly contact assay manufacturers to request any available internal validation data on cross-reactivity with relevant metabolites.
References
- 1. Abortion Pill Won't Appear in Drug Tests: Here's Why - Metropolitan Family Planning Institute [mfpiclinic.com]
- 2. A radioimmunoassay for the unstable pulmonary metabolites of prostaglandin E1 and E2: an indirect index of their in vivo disposition and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijcpa.in [ijcpa.in]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. ohsu.edu [ohsu.edu]
- 7. Validated method for the determination of misoprostol acid in whole blood by ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. extranet.who.int [extranet.who.int]
A Comparative Guide to the Pharmacokinetics of Misoprostol and Its Active Metabolite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of misoprostol (B33685) and its principal active metabolite, misoprostol free acid (MPA). Misoprostol, a synthetic prostaglandin (B15479496) E1 analogue, undergoes rapid and extensive metabolism, making the pharmacokinetics of MPA crucial to its therapeutic effects.[1][2][3] This document summarizes key quantitative data, outlines common experimental protocols, and visualizes the metabolic pathway and experimental workflow to support research and development in this area.
Pharmacokinetic Data Summary
Misoprostol is quickly converted to its biologically active metabolite, misoprostol free acid, through de-esterification, a process that occurs during first-pass metabolism.[1][2][3] Consequently, the parent drug, misoprostol, is often undetectable in plasma.[2] The pharmacokinetic parameters of MPA vary significantly depending on the route of administration of misoprostol. The following tables summarize the key pharmacokinetic parameters of misoprostol free acid following the administration of a single 400 µg dose of misoprostol via different routes.
Table 1: Pharmacokinetic Parameters of Misoprostol Free Acid (MPA) After a Single 400 µg Misoprostol Dose
| Route of Administration | Cmax (pg/mL) | Tmax (min) | AUC (pg·h/mL) |
| Sublingual | 574.8 ± 250.7 | 26.0 ± 11.5 | 743.7 ± 291.2 |
| Oral | 287.6 ± 144.3 | 27.5 ± 14.8 | 402.8 ± 151.6 |
| Vaginal (dry) | 125.2 ± 53.8 | 70-80 | 433.7 ± 182.6 |
| Vaginal (with water) | 162.8 ± 57.1 | - | 649.3 ± 333.8 |
| Buccal (800 µg dose) | 1361.1 ± 343.6 | 78.5 ± 37.4 | 2072.6 ± 357.8 |
Data presented as mean ± standard deviation. Data for buccal administration is from an 800 µg dose.[4][5][6]
Table 2: Comparative Bioavailability and Onset of Action of Misoprostol Free Acid
| Route of Administration | Relative Bioavailability | Onset of Action | Duration of Action |
| Sublingual | Highest | ~11 minutes | ~3 hours |
| Oral | Moderate | ~8 minutes | ~2 hours |
| Vaginal | High (sustained) | ~20 minutes | ~4 hours |
| Buccal | High | Slower than oral/sublingual | Sustained |
| Rectal | Moderate | ~100 minutes | ~4 hours |
[1]
Key Observations from Pharmacokinetic Studies:
-
Sublingual administration leads to the highest peak plasma concentration (Cmax) and the greatest bioavailability of misoprostol free acid.[4][5][7]
-
The oral route provides the fastest onset of action, but with a lower peak concentration and overall bioavailability compared to the sublingual route due to extensive first-pass metabolism.[1]
-
Vaginal administration results in a slower absorption rate, a lower and delayed peak concentration, but a more sustained plasma concentration over time, leading to a greater overall drug exposure (AUC) compared to the oral route.[1] Moistening the vaginal tablet with water or acetic acid can significantly increase the absorption rate.[8][9]
-
Buccal administration also offers a sustained release profile.[1]
-
The half-life of misoprostol free acid is approximately 20 to 40 minutes.[10]
Experimental Protocols
The data presented in this guide are derived from clinical pharmacokinetic studies. A typical experimental design for these studies is as follows:
1. Study Population: Healthy female volunteers or women undergoing procedures such as termination of pregnancy or labor induction.[4][5][11]
2. Drug Administration: A single dose of misoprostol (commonly 400 µg) is administered via a specific route (e.g., oral, sublingual, vaginal).[4][5]
3. Blood Sampling: Venous blood samples are collected at predetermined time points before and after drug administration. A typical sampling schedule includes samples at 0, 1, 2, 5, 10, 20, 30, 45, 60, 120, 240, and 360 minutes post-administration.[4][5]
4. Sample Processing: Blood samples are centrifuged to separate serum or plasma, which is then stored frozen until analysis.[12]
5. Bioanalytical Method: The concentration of misoprostol free acid in the biological samples is determined using a validated, sensitive, and specific analytical method, most commonly gas chromatography/tandem mass spectrometry (GC/MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][13][14] These methods offer high sensitivity, with limits of quantification in the picogram per milliliter (pg/mL) range.[13][14]
Visualizations
Metabolic Pathway of Misoprostol
Caption: Metabolic conversion of misoprostol to its active form.
Experimental Workflow for a Comparative Pharmacokinetic Study
Caption: Workflow of a typical pharmacokinetic study.
References
- 1. misoprostol.org [misoprostol.org]
- 2. Metabolism and pharmacokinetic studies of misoprostol | Semantic Scholar [semanticscholar.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Pharmacokinetics of different routes of administration of misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. The pharmacokinetics and different regimens of misoprostol in early first-trimester medical abortion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A randomized comparison of pharmacokinetics of a single vaginal dose of dry misoprostol or misoprostol moistened with normal saline or with acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] A randomized comparison of pharmacokinetics of a single vaginal dose of dry misoprostol or misoprostol moistened with normal saline or with acetic acid. | Semantic Scholar [semanticscholar.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Pharmacokinetics of vaginal versus buccal misoprostol for labor induction at term - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development a quantitative method for the determination of misoprostol acid in human serum - MedCrave online [medcraveonline.com]
- 13. Determination of misoprostol free acid in human breast milk and serum by gas chromatography/negative ion chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Forensic Toxicological Aspects of Misoprostol Use in Pharmacological Abortions | MDPI [mdpi.com]
The Correlation of Tetranor-Misoprostol Concentration with Clinical Outcomes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Misoprostol (B33685), a synthetic prostaglandin (B15479496) E1 analog, is widely utilized in obstetrics and gynecology for medical abortion, labor induction, and the prevention of postpartum hemorrhage.[1][2] Its clinical efficacy is dependent on its pharmacokinetic profile, which is influenced by the route of administration.[3] Upon administration, Misoprostol is rapidly metabolized to its active metabolite, Misoprostol acid, and further to downstream metabolites, including tetranor-Misoprostol.[4][5] This guide provides a comparative analysis of the correlation between Misoprostol metabolite concentrations and clinical outcomes, with a focus on the available data for Misoprostol acid as a proxy for understanding the potential role of its metabolites. While direct correlative data for this compound is currently lacking in published literature, understanding the metabolic cascade and the pharmacokinetics of the primary active metabolite provides a foundation for future research.
Misoprostol Metabolism and Signaling Pathway
Misoprostol undergoes rapid de-esterification to form its biologically active metabolite, Misoprostol acid.[4] This metabolite is then further metabolized through beta-oxidation of the alpha side chain and omega-oxidation of the beta side chain to form dinor and tetranor metabolites.[5] The clinical effects of Misoprostol are mediated through its interaction with prostaglandin E2 (EP) receptors, specifically subtypes EP-2, EP-3, and EP-4, leading to various physiological responses, including uterine contractions and cervical ripening.
References
- 1. Misoprostol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. misoprostol.org [misoprostol.org]
- 3. The pharmacokinetics and different regimens of misoprostol in early first-trimester medical abortion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism and pharmacokinetic studies of misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
A Comparative Guide to Analytical Methods for Tetranor-Misoprostol Detection
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of drug metabolites is a cornerstone of pharmacokinetic and pharmacodynamic studies. Tetranor-misoprostol, a key downstream metabolite of the synthetic prostaglandin (B15479496) E1 analog misoprostol (B33685), serves as a crucial biomarker for assessing the metabolism and disposition of its parent compound. This guide provides a comparative overview of the primary analytical methodologies applicable to the detection of this compound in biological matrices.
While dedicated, validated methods for this compound are not extensively detailed in publicly available literature, the analytical approaches for its precursor, misoprostol acid, are well-established and provide a robust framework for the detection of this compound. The primary methods for the quantification of these prostaglandin metabolites are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassays (such as ELISA).
Quantitative Performance of Analytical Methods
The following table summarizes the typical performance characteristics of LC-MS/MS and immunoassays for the analysis of misoprostol acid, which are anticipated to be comparable for this compound with appropriate method development and validation.
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Immunoassay (e.g., ELISA) |
| Principle | Separation by chromatography, followed by detection based on mass-to-charge ratio. | Detection based on antigen-antibody binding. |
| Limit of Detection (LOD) | 10 ng/L[1] | Typically in the low pg/mL range. |
| Limit of Quantitation (LOQ) | 25 ng/L[1] | Typically in the low pg/mL range. |
| Recovery | 89% to 97%[1] | Variable, can be matrix-dependent. |
| Specificity | High, able to distinguish between structurally similar compounds. | Can be prone to cross-reactivity with related molecules. |
| Throughput | Moderate, dependent on chromatographic run time. | High, suitable for screening large numbers of samples. |
| Matrix Effects | Can be significant, requires careful sample preparation and internal standards. | Can be affected by matrix components, requiring sample dilution. |
| Instrumentation Cost | High | Low to moderate |
| Consumables Cost | Moderate | Low |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of small molecules in complex biological matrices. The following is a general protocol for the analysis of prostaglandin metabolites, which can be adapted for this compound.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Objective: To extract the analyte from the biological matrix (e.g., plasma, urine) and remove interfering substances.
-
Procedure:
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent to remove polar impurities.
-
Elute the analyte with a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
2. Chromatographic Separation
-
Objective: To separate the analyte from other components in the sample extract.
-
Typical Parameters:
-
Column: C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 50mm x 2.1mm, 1.7µm).[1]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
3. Mass Spectrometric Detection
-
Objective: To detect and quantify the analyte based on its mass-to-charge ratio.
-
Typical Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.
-
MRM Transitions: Specific precursor and product ion transitions for this compound and an internal standard would need to be determined through infusion and optimization experiments.
-
Immunoassay (ELISA)
1. Plate Coating: Wells of a microplate are coated with a capture antibody specific for the target analyte.
2. Sample Incubation: The sample, along with a known amount of enzyme-labeled analyte (competitor), is added to the wells. The analyte in the sample and the labeled competitor compete for binding to the capture antibody.
3. Washing: Unbound components are washed away.
4. Substrate Addition: A substrate for the enzyme is added, resulting in a color change.
5. Detection: The intensity of the color is measured using a microplate reader. The concentration of the analyte in the sample is inversely proportional to the color intensity.
Visualizing the Workflow
The following diagrams illustrate the general workflow for the LC-MS/MS analysis of a prostaglandin metabolite and the signaling context of misoprostol.
Caption: General workflow for LC-MS/MS analysis of prostaglandin metabolites.
Caption: Simplified metabolic pathway of Misoprostol.
References
In Vitro Potency of Misoprostol and its Metabolites Versus Other Prostaglandins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Misoprostol (B33685) is rapidly de-esterified in vivo to its pharmacologically active metabolite, Misoprostol free acid.[1] This active form is further metabolized to less active dinor and tetranor derivatives.[1][2] The biological effects of Misoprostol are mediated through its interaction with prostaglandin (B15479496) E (EP) receptors, particularly subtypes EP2, EP3, and EP4.
Quantitative Comparison of In Vitro Potency
Due to the lack of specific EC50, IC50, or Ki values for tetranor-Misoprostol in the public domain, the following table presents the available data for Misoprostol free acid and other relevant prostaglandins (B1171923) to provide a comparative context for their activity at EP receptors.
| Prostaglandin | Receptor Subtype | Assay Type | Potency (nM) | Reference |
| Misoprostol free acid | EP2 | Ki | 34 | [3] |
| Misoprostol free acid | EP3 | Ki | 7.9 | [3] |
| Misoprostol free acid | EP4 | Ki | 23 | [3] |
| Prostaglandin E2 (PGE2) | EP4 | EC50 | 500 | [4] |
Note: Lower Ki values indicate higher binding affinity. Lower EC50 values indicate higher potency in functional assays. The data presented is from disparate sources and experimental conditions may vary.
Prostaglandin Signaling Pathways
Prostaglandins exert their effects by binding to specific G protein-coupled receptors (GPCRs) on the cell surface. The activation of these receptors triggers intracellular signaling cascades that mediate various physiological responses.
Experimental Protocols
The in vitro potency of prostaglandins is typically determined using receptor binding assays or functional assays that measure downstream signaling events.
Prostaglandin Receptor Binding Assay (Competitive Radioligand Binding)
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
Experimental Workflow:
Detailed Methodology:
-
Membrane Preparation: Cell lines overexpressing a specific human EP receptor subtype (e.g., EP2, EP3, or EP4) are cultured and harvested. The cells are then lysed, and the membrane fraction is isolated by centrifugation.
-
Binding Reaction: In a multi-well plate, a constant concentration of a radiolabeled prostaglandin (e.g., [³H]-PGE₂) is incubated with the prepared cell membranes in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter, which traps the membranes.
-
Quantification: The amount of radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay: cAMP Measurement
This assay determines the functional activity of a compound by measuring its effect on the intracellular levels of cyclic AMP (cAMP), a key second messenger in prostaglandin signaling.
Experimental Workflow:
Detailed Methodology:
-
Cell Culture: Cells stably or transiently expressing the prostaglandin receptor of interest (e.g., EP2 or EP4 for Gs-coupled responses, EP3 for Gi-coupled responses) are seeded into 96- or 384-well plates and grown to a suitable confluency.
-
Compound Treatment: The culture medium is removed, and cells are incubated with a buffer containing various concentrations of the test prostaglandin. For Gi-coupled receptors, cells are often co-stimulated with an adenylyl cyclase activator like forskolin (B1673556) to measure the inhibition of cAMP production.
-
Cell Lysis: After a defined incubation period, a lysis buffer is added to the wells to stop the reaction and release the intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysates is determined using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay. These assays typically involve a labeled cAMP tracer that competes with the cAMP in the sample for binding to a specific antibody.
-
Data Analysis: A standard curve is generated using known concentrations of cAMP. The amount of cAMP in the samples is then interpolated from this curve. Dose-response curves are plotted, and the EC50 (for agonists) or IC50 (for antagonists) values are calculated using a suitable pharmacological model.
References
Confirming the Identity of tetranor-Misoprostol: A Comparative Guide to High-Resolution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The definitive identification of drug metabolites is a critical step in pharmaceutical development and clinical research. This guide provides a comparative overview of analytical methodologies for confirming the identity of tetranor-Misoprostol, a key metabolite of the synthetic prostaglandin (B15479496) E1 analog, Misoprostol. Particular emphasis is placed on the utility of high-resolution mass spectrometry (HRMS) in providing unambiguous structural confirmation.
Misoprostol undergoes rapid de-esterification in vivo to its active metabolite, Misoprostol acid, which is then further metabolized to more polar compounds, including this compound.[1] Accurate identification of these metabolites is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies.
High-Resolution Mass Spectrometry: The Gold Standard for Identification
High-resolution mass spectrometry, often coupled with liquid chromatography (LC-HRMS), has emerged as the gold standard for the structural elucidation and confirmation of drug metabolites. Unlike nominal mass instruments, HRMS instruments like Orbitrap and Time-of-Flight (TOF) analyzers provide highly accurate mass measurements, typically with sub-ppm mass accuracy. This precision allows for the determination of the elemental composition of an analyte, significantly narrowing down the possibilities for its chemical formula.
The primary advantage of HRMS in the context of this compound identification lies in its ability to provide a highly specific and accurate mass measurement of the parent ion, as well as its fragment ions. This high degree of certainty is often sufficient for unambiguous identification, especially when combined with chromatographic separation and knowledge of the parent drug's metabolic pathways.
Comparison of Analytical Techniques
While HRMS offers unparalleled specificity for identification, other analytical techniques have also been employed for the analysis of Misoprostol and its metabolites. The following table provides a comparative summary of these methods.
| Analytical Technique | Principle | Advantages | Limitations | Typical Application |
| LC-HRMS (e.g., Orbitrap, TOF) | Measures mass-to-charge ratio with high accuracy and resolution. | High specificity and confidence in identification; provides elemental composition; high sensitivity. | Higher instrument cost; may require more specialized expertise for data interpretation. | Definitive structural confirmation of metabolites. |
| LC-MS/MS (Triple Quadrupole) | Selects a precursor ion, fragments it, and detects specific product ions. | Excellent for quantification due to high sensitivity and selectivity (in MRM mode); widely available. | Provides nominal mass data, which may not be sufficient for unambiguous identification of unknown metabolites. | Targeted quantification of known metabolites like Misoprostol acid.[2][3][4][5][6] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds and analyzes them by mass spectrometry. | High chromatographic resolution for certain compounds. | Often requires derivatization for non-volatile compounds like prostaglandins (B1171923), which adds complexity and potential for artifacts.[7] | Analysis of volatile metabolites or after derivatization. |
| Immunoassays (e.g., ELISA) | Utilizes antibody-antigen binding for detection. | High throughput and suitability for clinical samples. | Potential for cross-reactivity with structurally similar compounds, leading to a lack of specificity.[8] | Screening large numbers of samples. |
Experimental Protocol: Confirming this compound Identity using LC-HRMS
The following provides a generalized experimental protocol for the confirmation of this compound identity using LC-HRMS. This protocol is based on established methods for prostaglandin and Misoprostol metabolite analysis and should be optimized for specific instrumentation and sample matrices.[9][10][11][12][13][14][15][16]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Objective: To extract and concentrate this compound from a biological matrix (e.g., plasma, urine) and remove interfering substances.
-
Materials: Oasis MAX SPE cartridges, methanol (B129727), acetonitrile, water, formic acid.
-
Procedure:
-
Condition the SPE cartridge with methanol followed by water.
-
Load the pre-treated sample (e.g., plasma diluted with acidic water).
-
Wash the cartridge with an aqueous buffer to remove polar impurities.
-
Wash with an organic solvent (e.g., methanol/water mixture) to remove less polar impurities.
-
Elute this compound with an acidic organic solvent (e.g., methanol with formic acid).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-HRMS analysis.
-
2. Liquid Chromatography (LC)
-
Objective: To chromatographically separate this compound from other components in the sample extract.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A gradient elution from a low to a high percentage of mobile phase B over a run time of 10-15 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
3. High-Resolution Mass Spectrometry (HRMS)
-
Objective: To obtain high-resolution mass spectra of the eluting compounds for identification.
-
Instrumentation: An Orbitrap or TOF mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
-
Scan Mode: Full scan MS and data-dependent MS/MS (dd-MS2).
-
Mass Resolution: > 70,000 FWHM.
-
Data Analysis:
-
Extract the accurate mass chromatogram for the theoretical exact mass of the [M-H]⁻ ion of this compound (C₁₇H₂₇O₅⁻, calculated m/z 311.1858).
-
Confirm the presence of a peak at the expected retention time with a mass accuracy of < 5 ppm.
-
Analyze the high-resolution MS/MS spectrum to identify characteristic fragment ions. The fragmentation pattern can be predicted based on the structure of this compound and compared with the acquired data.
-
Workflow for Identity Confirmation
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,3,4,5-Tetranor-misoprostol Acid | LGC Standards [lgcstandards.com]
- 4. extranet.who.int [extranet.who.int]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Analyses of prostaglandin D2 metabolites in urine: comparison between enzyme immunoassay and negative ion chemical ionisation gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid [frontiersin.org]
- 13. Prostaglandins Analysis Service - Creative Proteomics [creative-proteomics.com]
- 14. Integration of UHPLC/Q-OrbitrapMS-based metabolomics and activities evaluation to rapidly explore the anti-inflammatory components from lasianthus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cancer.mcw.edu [cancer.mcw.edu]
- 16. documents.thermofisher.com [documents.thermofisher.com]
inter-laboratory comparison of tetranor-Misoprostol measurements
For researchers, scientists, and professionals in drug development, the accurate measurement of drug metabolites is paramount for pharmacokinetic studies, clinical monitoring, and forensic analysis. This guide provides a comparative overview of analytical methodologies for tetranor-misoprostol and its precursor, misoprostol (B33685) acid, the primary active metabolite of misoprostol. While direct inter-laboratory comparison data for this compound is not widely available, this document consolidates and compares the performance of validated analytical methods for misoprostol acid. The analytical principles and challenges are highly relevant for the measurement of this compound.
Misoprostol undergoes rapid de-esterification to form misoprostol free acid, which is then further metabolized to more polar compounds like this compound.[1] The accurate quantification of these metabolites is crucial for understanding the disposition of the drug.
Quantitative Performance of Analytical Methods for Misoprostol Acid
The following table summarizes the performance characteristics of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed for the quantification of misoprostol acid in biological samples. These methods demonstrate high sensitivity and specificity, essential for detecting the low concentrations typically found in biological matrices.
| Method | Matrix | Linear Range | Limit of Quantification (LOQ) | Limit of Detection (LOD) | Intra-assay Precision (%) | Inter-assay Precision (%) | Recovery (%) | Reference |
| UPLC-MS/MS | Whole Blood | 25-2000 ng/L | 25 ng/L | 10 ng/L | 4.0 - 5.4 | 5.5 - 4.1 | 89 - 97 | [2] |
| UHPLC-QqQ-MS/MS | Whole Blood, Placenta, Fetal Liver | Not Specified | 50 pg/mL | 25 pg/mL | < 13.7 | < 13.7 | 88.3 - 95.1 | [3][4][5] |
Note: The different units (ng/L and pg/mL) should be considered when comparing the methods. 1 ng/L is equivalent to 1 pg/mL.
Experimental Protocols
A validated and sensitive method for the determination of misoprostol acid in whole blood involves Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[2] A detailed protocol based on published methodologies is outlined below.[2][3][5]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 1 mL of whole blood, add an internal standard (e.g., misoprostol acid-d5).
-
Vortex and allow to equilibrate.
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a low-organic solvent wash to remove interferences.
-
Elute the analyte with an appropriate elution solvent (e.g., ethyl acetate (B1210297) or methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. UPLC-MS/MS Analysis
-
Chromatographic Column: A reversed-phase column, such as an Acquity UPLC® BEH C18 (50mm × 2.1mm, 1.7µm), is suitable.[2]
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., 0.1% ammonium (B1175870) hydroxide) and an organic solvent (e.g., methanol) is typically employed.
-
Flow Rate: A flow rate of around 0.3-0.5 mL/min is common.
-
Injection Volume: Typically 5-10 µL.
-
Mass Spectrometry: A tandem quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions. For misoprostol acid, a common transition is m/z 367.0 → 249.1.[3]
3. Method Validation
The method should be fully validated according to international guidelines, assessing:
-
Specificity
-
Linearity and range
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Accuracy and Precision (intra- and inter-day)
-
Recovery
-
Matrix effect
-
Stability
Visualizations
The following diagrams illustrate the metabolic pathway of misoprostol and a typical analytical workflow.
Caption: Metabolic pathway of Misoprostol.
Caption: Experimental workflow for misoprostol acid analysis.
Considerations for Reliable Measurement
Given the rapid metabolism of misoprostol, with the active metabolite misoprostol acid having a half-life of 20-40 minutes, careful sample handling is critical.[6] Blood samples should be processed promptly, including immediate centrifugation and freezing, to ensure the stability of the analyte.[6] The choice of analytical method is also crucial, with LC-MS/MS based techniques offering the necessary sensitivity and specificity for accurate quantification.[6]
While this guide focuses on misoprostol acid due to the availability of published data, the methodologies presented are directly applicable to the measurement of this compound. The development and validation of robust analytical methods, along with participation in future inter-laboratory comparison studies, will be essential to ensure the consistency and reliability of data across different research and clinical settings.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Validated method for the determination of misoprostol acid in whole blood by ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Forensic Toxicological Aspects of Misoprostol Use in Pharmacological Abortions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gynuity.org [gynuity.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Tetranor-Misoprostol
The proper disposal of tetranor-Misoprostol, a metabolite of the synthetic prostaglandin (B15479496) E1 analog Misoprostol, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential for researchers, scientists, and drug development professionals to mitigate risks to both personnel and the environment. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, in line with general principles of pharmaceutical waste management.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed and may cause damage to fertility or an unborn child[1]. Therefore, stringent safety measures must be implemented during its handling and disposal.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves should be worn at all times.
-
Eye Protection: Safety glasses or goggles are mandatory to prevent accidental splashes.
-
Lab Coat: A lab coat or other protective clothing is necessary to protect against skin contact.
Step-by-Step Disposal Protocol
This protocol is based on general guidelines for the disposal of hazardous pharmaceutical waste. Researchers must consult and adhere to their institution's specific waste management policies and local regulations.
-
Segregation:
-
Isolate all waste materials containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials.
-
Do not mix this compound waste with non-hazardous laboratory trash.
-
-
Containment:
-
Place all solid and liquid waste into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be marked with "Hazardous Waste," the chemical name ("this compound"), and the appropriate hazard symbols.
-
-
Spill Management:
-
In the event of a spill, contain the area immediately.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Carefully collect the absorbent material and place it in the designated hazardous waste container.
-
Clean the spill area thoroughly with a suitable decontamination solution.
-
-
Final Disposal:
-
Store the sealed hazardous waste container in a secure, designated area away from general laboratory traffic.
-
Arrange for pickup and disposal by a licensed hazardous waste management company. Incineration at a permitted facility is the preferred method for destroying pharmaceutical waste to prevent environmental contamination[2][3].
-
Never dispose of this compound down the drain or in regular trash[2][4].
-
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Chemical Formula | C₁₇H₂₈O₅[5] |
| Molecular Weight | 312.4 g/mol [5] |
| Appearance | A solution in acetonitrile[5] |
| Storage Temperature | -80°C[5][6] |
| Solubility | DMF: 100 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 1 mg/ml[5] |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is regulated by national and local authorities. In the United States, the Environmental Protection Agency (EPA) governs the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA)[2][7]. It is imperative that all laboratory personnel are trained on these regulations and their institution's specific procedures[2].
By adhering to these guidelines, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Operational Guide for Handling Tetranor-Misoprostol
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling tetranor-Misoprostol. The following procedures are designed to ensure a safe laboratory environment and proper disposal of materials.
Chemical and Physical Properties:
| Property | Value |
| Formal Name | 3-((1R,2R,3R)-3-hydroxy-2-((E)-4-hydroxy-4-methyloct-1-en-1-yl)-5-oxocyclopentyl)propanoic acid |
| Molecular Formula | C₁₇H₂₈O₅[1] |
| Formula Weight | 312.4[1] |
| Formulation | A solution in acetonitrile[1][2] |
| Purity | ≥95%[2][3] |
| Storage Temperature | -80°C[4] |
Hazard Identification and Safety Precautions:
This compound is classified with the following hazards:
-
Acute Toxicity, Oral, Category 4: Harmful if swallowed.[5]
-
Toxic to Reproduction, Category 1B: May damage fertility or the unborn child.[5]
Due to these potential health risks, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following table outlines the required PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemically resistant gloves | Wear two pairs of compatible, powder-free gloves. The inner glove should be under the gown cuff, and the outer glove over the cuff to ensure no skin is exposed. Change gloves at least hourly or immediately if contaminated, torn, or punctured.[5][6] |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must be worn to protect against splashes. A face shield may be necessary for full facial protection in certain situations.[5][7] |
| Body Protection | Laboratory coat or gown | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[5][6] |
| Respiratory Protection | NIOSH-approved respirator | Use a respirator as warranted by the conditions, especially if there is a risk of aerosolization or when handling the substance outside of a contained ventilation system.[5][7] |
Operational and Disposal Plans
Handling and Storage Procedures
Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE, including a respirator, when unpacking hazardous drugs that are not in plastic containers.[7]
-
Verify that the product matches the order information.
Storage:
-
Store this compound at -80°C in a tightly closed container.[4]
-
The storage area should be clearly labeled with appropriate hazard warnings.
Preparation and Use:
-
All handling of this compound should be conducted in a designated restricted area, such as a chemical fume hood or a Class II Biological Safety Cabinet, to minimize inhalation exposure.[6]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]
-
Ensure adequate ventilation and use process enclosures or local exhaust ventilation to control airborne levels.[5]
-
Wash hands thoroughly before and after handling, even after removing gloves.[5][6]
-
Do not eat, drink, or apply cosmetics in the handling area.[6]
Spill Management Protocol
In the event of a spill, follow these steps to ensure safe cleanup and containment:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, put on all required PPE, including a respirator (a self-contained breathing apparatus may be necessary depending on the spill size), heavy rubber gloves, safety goggles, and a lab coat or gown.[5]
-
Contain the Spill: For liquid spills, use absorbent materials to contain the substance. For solid spills, carefully collect the material in a way that minimizes dust generation (e.g., using a damp cloth or a filtered vacuum).[8]
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate decontaminating agent.
-
Dispose of Waste: Place all contaminated materials, including absorbent pads, gloves, and cleaning cloths, into a sealed, labeled chemical waste container for disposal.[8]
Waste Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Collection: All disposable items that have come into contact with this compound, including gloves, gowns, and labware, must be considered hazardous waste.
-
Containerization: Place all waste into a clearly labeled, sealed, and leak-proof chemical waste container.[8]
-
Disposal Method: Dispose of the waste in accordance with all applicable federal, state, and local regulations for hazardous chemical waste. Do not dispose of it in the regular trash.[8] For unused medicine, if a take-back program is not available, it may be possible to dispose of it in the household trash by mixing it with an undesirable substance like dirt or cat litter and placing it in a sealed container, after removing all personal information from the original packaging.[9]
Visual Guides and Workflows
The following diagrams illustrate the key workflows for handling and responding to incidents involving this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. This compound - Applications - CAT N°: 22693 [bertin-bioreagent.com]
- 4. This compound, 50ΜG | Labscoop [labscoop.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. cdn.pfizer.com [cdn.pfizer.com]
- 9. fda.gov [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
